molecular formula C33H58N7O18P3S B15550358 8-Hydroxydodecanoyl-CoA

8-Hydroxydodecanoyl-CoA

Cat. No.: B15550358
M. Wt: 965.8 g/mol
InChI Key: BYLQVZQXCRQOAB-UHFFFAOYSA-N
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Description

8-Hydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O18P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H58N7O18P3S

Molecular Weight

965.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-5-10-21(41)11-8-6-7-9-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)

InChI Key

BYLQVZQXCRQOAB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 8-Hydroxydodecanoyl-CoA in Fatty Acid Metabolism: An Overview of Fatty Acid Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preface: Initial research into the specific role of 8-Hydroxydodecanoyl-CoA in fatty acid metabolism reveals a notable scarcity of direct scientific literature and quantitative data for this particular molecule. Its direct metabolic pathway, enzymatic synthesis, and degradation are not well-documented. However, the presence of related molecules, such as 8-Hydroxydodecanoylcarnitine, in metabolic databases suggests that 8-hydroxydodecanoic acid is formed in biological systems. To provide a comprehensive and technically valuable resource, this guide will focus on the well-established pathway of ω-oxidation of fatty acids, a crucial process for the metabolism of medium- and long-chain fatty acids that involves hydroxylation. This pathway serves as a representative model for understanding the metabolic fate of hydroxylated fatty acyl-CoAs.

Introduction to Fatty Acid ω-Oxidation

Fatty acid ω-oxidation is an alternative pathway to β-oxidation for the degradation of fatty acids. While β-oxidation occurs in the mitochondria and peroxisomes and is the primary route for fatty acid catabolism, ω-oxidation takes place in the endoplasmic reticulum. This pathway becomes particularly important when β-oxidation is impaired or when there is an excess of medium- to long-chain fatty acids. The process involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid, leading to the formation of a dicarboxylic acid. These dicarboxylic acids can then undergo β-oxidation from both ends in the peroxisomes.

The ω-Oxidation Pathway

The ω-oxidation of a fatty acid, such as dodecanoic acid (lauric acid), proceeds in three main steps, primarily occurring in the endoplasmic reticulum.

Step 1: ω-Hydroxylation

The initial and rate-limiting step is the hydroxylation of the terminal methyl group of the fatty acid. This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically the CYP4A subfamily in mammals. These monooxygenases utilize molecular oxygen and NADPH to introduce a hydroxyl group at the ω-position.

  • Substrate: Dodecanoic Acid

  • Enzyme: Cytochrome P450 4A (CYP4A)

  • Cofactors: NADPH, O₂

  • Product: 12-Hydroxydodecanoic Acid

Step 2: Oxidation of the ω-Hydroxy Fatty Acid

The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Substrate: 12-Hydroxydodecanoic Acid

  • Enzyme: Alcohol Dehydrogenase

  • Cofactor: NAD⁺

  • Product: 12-Oxododecanoic Acid

Step 3: Oxidation of the ω-Aldehyde

Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.

  • Substrate: 12-Oxododecanoic Acid

  • Enzyme: Aldehyde Dehydrogenase

  • Cofactor: NAD⁺

  • Product: Dodecanedioic Acid

The resulting dicarboxylic acid is then activated to its coenzyme A ester, transported to the peroxisome, and subsequently chain-shortened via β-oxidation.

Key Enzymes in Fatty Acid ω-Oxidation

The following table summarizes the key enzymes involved in the initial stages of ω-oxidation. Quantitative data such as Km and Vmax are highly dependent on the specific isozyme and experimental conditions.

Enzyme FamilySpecific Enzyme (Example)SubstrateProductCellular Location
Cytochrome P450 CYP4A1Dodecanoic Acid12-Hydroxydodecanoic AcidEndoplasmic Reticulum
Alcohol Dehydrogenase ADH12-Hydroxydodecanoic Acid12-Oxododecanoic AcidCytosol / ER
Aldehyde Dehydrogenase ALDH12-Oxododecanoic AcidDodecanedioic AcidCytosol / ER

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids like dodecanedioic acid are transported into peroxisomes for degradation. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for shortening long-chain fatty acids and dicarboxylic acids. The process involves a similar four-step cycle of oxidation, hydration, oxidation, and thiolytic cleavage, yielding acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

Experimental Protocols

Studying the ω-oxidation pathway involves a variety of in vitro and in vivo techniques.

In Vitro Cytochrome P450 Activity Assay

Objective: To measure the ω-hydroxylase activity of a specific CYP450 enzyme.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains a phosphate (B84403) buffer (pH 7.4), the fatty acid substrate (e.g., dodecanoic acid) dissolved in a suitable solvent, NADPH, and the enzyme source (e.g., microsomes from cells expressing the CYP450 of interest or purified recombinant enzyme).

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or a strong acid.

  • Extraction: The hydroxylated fatty acid products are extracted from the aqueous phase using an organic solvent.

  • Analysis: The extracted products are derivatized (e.g., trimethylsilyl (B98337) ethers) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Whole-Cell Biotransformation Assay

Objective: To assess the conversion of a fatty acid to its ω-hydroxy derivative in a whole-cell system.

Methodology:

  • Cell Culture: A cell line (e.g., E. coli or yeast) engineered to express the desired cytochrome P450 and its reductase partner is cultured to a suitable density.

  • Substrate Addition: The fatty acid substrate is added to the cell culture.

  • Incubation: The culture is incubated under conditions that promote enzyme activity (e.g., specific temperature and aeration).

  • Sampling: Aliquots of the culture are taken at different time points.

  • Extraction and Analysis: The products are extracted from the culture medium and/or cells and analyzed by GC-MS or HPLC as described above.

Visualizations

Pathway and Workflow Diagrams

Fatty_Acid_Omega_Oxidation cluster_Peroxisome Peroxisome FA Dodecanoic Acid OH_FA 12-Hydroxydodecanoic Acid FA->OH_FA CYP4A (O2, NADPH -> NADP+) Aldehyde_FA 12-Oxododecanoic Acid OH_FA->Aldehyde_FA Alcohol Dehydrogenase (NAD+ -> NADH) DCA Dodecanedioic Acid Aldehyde_FA->DCA Aldehyde Dehydrogenase (NAD+ -> NADH) DCA_CoA Dodecanedioyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase (ATP, CoA -> AMP, PPi) Beta_Ox β-Oxidation DCA_CoA->Beta_Ox Short_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Beta_Ox->Short_DCA_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA

Caption: The ω-oxidation pathway of dodecanoic acid.

Experimental_Workflow_GCMS Start In Vitro Reaction Mixture (Enzyme, Substrate, Cofactors) Incubation Incubate at 37°C Start->Incubation Termination Stop Reaction (e.g., with organic solvent) Incubation->Termination Extraction Extract Products Termination->Extraction Derivatization Derivatize for GC-MS Extraction->Derivatization Analysis GC-MS Analysis (Identification & Quantification) Derivatization->Analysis

The Endogenous Presence of 8-Hydroxydodecanoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, metabolism, and potential physiological roles of 8-Hydroxydodecanoyl-CoA in mammalian cells. While direct quantitative data on the endogenous cellular concentrations of this compound are not currently available in the scientific literature, this document outlines the theoretical framework for its biosynthesis and degradation, provides detailed experimental protocols for its quantification, and explores its potential as a signaling molecule. This guide is intended to serve as a foundational resource for researchers investigating the role of hydroxylated medium-chain fatty acyl-CoAs in cellular metabolism and signaling.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized for their diverse roles in cellular energy metabolism and signaling. Among these, hydroxylated fatty acids represent a class of molecules with emerging biological significance. This compound, the coenzyme A thioester of 8-hydroxydodecanoic acid, is a medium-chain hydroxylated fatty acyl-CoA. While its explicit endogenous presence and concentration in mammalian cells have yet to be quantified, its existence can be inferred from our understanding of fatty acid metabolism. This guide synthesizes the current knowledge to provide a technical framework for the study of this molecule.

Biosynthesis of this compound

The formation of this compound in mammalian cells is hypothesized to be a two-step process involving the hydroxylation of dodecanoic acid (lauric acid) followed by its activation to a CoA thioester.

Step 1: Hydroxylation of Dodecanoic Acid

The initial and rate-limiting step is the hydroxylation of dodecanoic acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. Specifically, members of the CYP4A and CYP4F subfamilies are known to catalyze the ω- and (ω-1)-hydroxylation of medium-chain fatty acids. The hydroxylation at the 8th carbon position represents a (ω-4) hydroxylation, and while less common than terminal hydroxylation, it is a plausible reaction for these enzyme families.

Step 2: Acyl-CoA Synthetase Activity

Following hydroxylation, the resulting 8-hydroxydodecanoic acid is activated to its coenzyme A derivative, this compound. This activation is catalyzed by acyl-CoA synthetases (ACSs) . There are several isoforms of ACS with varying substrate specificities and subcellular localizations (e.g., long-chain, medium-chain, and short-chain ACSs). A medium-chain acyl-CoA synthetase, likely located in the peroxisome or endoplasmic reticulum, would be responsible for this conversion.

Biosynthesis of this compound Dodecanoic Acid Dodecanoic Acid 8-Hydroxydodecanoic Acid 8-Hydroxydodecanoic Acid Dodecanoic Acid->8-Hydroxydodecanoic Acid Hydroxylation CYP4F/CYP4A CYP4F/CYP4A CYP4F/CYP4A->8-Hydroxydodecanoic Acid This compound This compound 8-Hydroxydodecanoic Acid->this compound Activation Acyl-CoA Synthetase (Medium-Chain) Acyl-CoA Synthetase (Medium-Chain) Acyl-CoA Synthetase (Medium-Chain)->this compound AMP + PPi AMP + PPi Acyl-CoA Synthetase (Medium-Chain)->AMP + PPi CoA-SH CoA-SH CoA-SH->Acyl-CoA Synthetase (Medium-Chain) ATP ATP ATP->Acyl-CoA Synthetase (Medium-Chain)  

Caption: Proposed biosynthesis pathway of this compound.

Degradation of this compound

Hydroxylated fatty acids are known to undergo degradation via the peroxisomal β-oxidation pathway .[1] This is because the hydroxyl group can interfere with the enzymes of mitochondrial β-oxidation. The pathway involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of a hydroxylated medium-chain fatty acyl-CoA like this compound are:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond.

  • Multifunctional Enzyme (MFE/L-PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase: Cleaves the shortened acyl-CoA to release acetyl-CoA.

The presence of the hydroxyl group at the 8-position may require additional enzymatic steps or specific isoforms of the β-oxidation enzymes.

Degradation of this compound cluster_peroxisome Peroxisome This compound This compound Acyl-CoA Oxidase Acyl-CoA Oxidase This compound->Acyl-CoA Oxidase 2-enoyl-CoA 2-enoyl-CoA Acyl-CoA Oxidase->2-enoyl-CoA Multifunctional Enzyme Multifunctional Enzyme 2-enoyl-CoA->Multifunctional Enzyme 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA Multifunctional Enzyme->3-hydroxyacyl-CoA 3-ketoacyl-CoA 3-ketoacyl-CoA Multifunctional Enzyme->3-ketoacyl-CoA 3-hydroxyacyl-CoA->Multifunctional Enzyme Thiolase Thiolase 3-ketoacyl-CoA->Thiolase 6-Hydroxydecanoyl-CoA 6-Hydroxydecanoyl-CoA Thiolase->6-Hydroxydecanoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Further_Cycles Further cycles of β-oxidation 6-Hydroxydecanoyl-CoA->Further_Cycles

Caption: Peroxisomal β-oxidation of this compound.

Quantitative Data

As of the latest literature review, there is no specific quantitative data available on the endogenous concentrations of this compound in mammalian cells or tissues. The table below is provided as a template for researchers to populate as data becomes available. For context, reported concentrations of other medium-chain acyl-CoAs are in the low pmol/106 cells range.

Cell Line / TissueThis compound Concentration (pmol/10^6 cells or pmol/mg tissue)Method of QuantificationReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Extraction of Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standards (e.g., C17:0-CoA or other odd-chain acyl-CoAs)

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and then add 1 mL of ice-cold methanol containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold methanol with internal standard.

  • Lysis and Precipitation: Vortex the cell lysate vigorously for 1 minute. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Acyl-CoA Extraction Workflow Start Cell Culture Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse in Methanol with Internal Standard Harvest->Lyse Centrifuge Centrifuge (15,000 x g, 4°C) Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: Workflow for the extraction of acyl-CoAs from mammalian cells.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A targeted LC-MS/MS method is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of a synthesized standard. The precursor ion will be the [M+H]+ of the intact molecule, and product ions will be characteristic fragments (e.g., the adenosine (B11128) diphosphate (B83284) fragment).

Potential Signaling Roles

While direct signaling roles for this compound have not been described, evidence from related molecules suggests potential avenues of investigation.

  • G-Protein Coupled Receptors (GPCRs): Hydroxylated fatty acids have been shown to act as ligands for GPCRs such as GPR40 (FFAR1) and GPR120 (FFAR4) , which are involved in metabolic regulation, including insulin (B600854) secretion and anti-inflammatory responses. It is plausible that 8-hydroxydodecanoic acid, the precursor to this compound, could modulate the activity of these or other orphan GPCRs.

  • Nuclear Receptors: Fatty acids and their CoA esters are known to influence the activity of nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs) . These receptors are key regulators of lipid metabolism and inflammation. This compound could potentially act as a direct ligand or indirectly influence the activity of these receptors by altering the cellular lipid landscape.

Potential Signaling Pathways 8-Hydroxydodecanoic Acid 8-Hydroxydodecanoic Acid GPR40_GPR120 GPR40 / GPR120 8-Hydroxydodecanoic Acid->GPR40_GPR120 Activation? Signaling_Cascade Intracellular Signaling Cascade (e.g., Ca2+, cAMP) GPR40_GPR120->Signaling_Cascade Cellular_Response1 Metabolic Regulation (e.g., Insulin Secretion) Signaling_Cascade->Cellular_Response1 This compound This compound Nuclear_Receptors Nuclear Receptors (e.g., PPARs, LXRs) This compound->Nuclear_Receptors Modulation? Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression Cellular_Response2 Lipid Metabolism & Inflammation Gene_Expression->Cellular_Response2

Caption: Hypothetical signaling roles of 8-hydroxydodecanoic acid and its CoA ester.

Conclusion and Future Directions

This compound represents an understudied metabolite with the potential to play a significant role in mammalian cell physiology. Based on our current understanding of fatty acid metabolism, its endogenous presence is highly probable. The immediate research priorities should be the chemical synthesis of an this compound standard, the development and validation of a specific and sensitive LC-MS/MS method for its quantification, and the application of this method to determine its endogenous levels in various mammalian cell lines and tissues under different physiological conditions. Subsequent studies can then focus on elucidating its specific roles in cellular signaling pathways and its potential as a biomarker or therapeutic target in metabolic diseases.

References

An In-depth Technical Guide to 8-Hydroxydodecanoyl-CoA as a Putative Intermediate in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide explores the metabolic context of 8-Hydroxydodecanoyl-CoA, a hydroxylated fatty acyl-CoA intermediate. Standard mitochondrial beta-oxidation of dodecanoyl-CoA proceeds via the intermediate (S)-3-Hydroxydodecanoyl-CoA. The formation of an 8-hydroxylated isomer is not a feature of this canonical pathway. Instead, its biogenesis is likely attributable to an alternative route commencing with omega-oxidation in the endoplasmic reticulum, which generates a dicarboxylic acid, followed by subsequent chain shortening via peroxisomal beta-oxidation. Understanding these alternative fatty acid metabolism pathways is crucial for research into metabolic disorders, toxicology, and the development of therapeutic agents targeting lipid metabolism. This document provides a detailed overview of the relevant biochemical pathways, quantitative enzymatic data, experimental protocols for analysis, and visual diagrams to elucidate these complex processes.

Introduction to Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the primary catabolic process for breaking down fatty acids to generate acetyl-CoA, NADH, and FADH₂, which are essential for cellular energy production via the citric acid cycle and the electron transport chain.[1] This process occurs primarily within the mitochondria and, for very-long-chain fatty acids, also in peroxisomes.[2][3] The pathway consists of a repetitive four-step cycle that sequentially shortens the fatty acyl-CoA chain by two carbons.[1]

The Canonical Mitochondrial Beta-Oxidation of Dodecanoyl-CoA

The breakdown of dodecanoyl-CoA, a saturated 12-carbon fatty acyl-CoA, follows the well-established beta-oxidation spiral. Each cycle involves four key enzymatic reactions:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans double bond between the alpha (C2) and beta (C3) carbons, producing trans-Δ²-Dodecenoyl-CoA and FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming (S)-3-Hydroxydodecanoyl-CoA.

  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the C3 position to a keto group, yielding 3-Ketododecanoyl-CoA and NADH.[4]

  • Thiolysis: β-Ketoacyl-CoA thiolase cleaves the molecule with the addition of a new Coenzyme A, releasing acetyl-CoA and Decanoyl-CoA (a C10 acyl-CoA), which then re-enters the cycle.

The critical hydroxylated intermediate in this pathway is exclusively the 3-hydroxyacyl-CoA stereoisomer. The formation of an 8-hydroxylated species is not part of this sequence.

Canonical Beta-Oxidation of Dodecanoyl-CoA cluster_pathway Mitochondrial Matrix Dodecanoyl_CoA Dodecanoyl-CoA (C12) Trans_Enoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD → FADH₂) Hydroxyacyl_CoA (S)-3-Hydroxydodecanoyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Decanoyl_CoA Decanoyl-CoA (C10) Ketoacyl_CoA->Decanoyl_CoA β-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Canonical mitochondrial beta-oxidation pathway for Dodecanoyl-CoA.

A Putative Pathway for this compound Formation: Omega-Oxidation

The existence of metabolites such as 8-hydroxydodecanoylcarnitine suggests that this compound is a physiologically relevant molecule. Its formation can be explained by an alternative metabolic route known as omega (ω)-oxidation, which occurs in the smooth endoplasmic reticulum of the liver and kidneys.[5][6] This pathway becomes more significant when mitochondrial beta-oxidation is impaired.[7]

Step 1: Omega (ω)-Oxidation in the Endoplasmic Reticulum This pathway oxidizes the terminal methyl (ω) carbon of a fatty acid. For dodecanoic acid (lauric acid), the steps are:

  • Hydroxylation: A cytochrome P450 monooxygenase, such as CYP4A11, hydroxylates the ω-carbon (C12) to form 12-hydroxydodecanoic acid.[5]

  • Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the terminal hydroxyl group to an aldehyde.

  • Oxidation to Carboxylic Acid: Aldehyde dehydrogenase completes the oxidation to form dodecanedioic acid, a 12-carbon dicarboxylic acid.[5]

Step 2: Peroxisomal Beta-Oxidation The resulting dodecanedioic acid is then activated to a CoA-ester and transported to peroxisomes for beta-oxidation.[8] Unlike mitochondrial oxidation which proceeds from only one end, this symmetrical molecule can be shortened from either carboxyl end.

If beta-oxidation proceeds for two cycles from one end of dodecanedioyl-CoA, the chain is shortened by four carbons. The resulting molecule is an 8-carbon dicarboxylic acid CoA ester (suberoyl-CoA), which still possesses the original C12 hydroxyl group, now located at the 8th position relative to the un-oxidized carboxyl end. This intermediate is effectively This compound 's structural analog within the context of dicarboxylic acid metabolism.

Omega-Oxidation Pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome FA Dodecanoic Acid (C12) Hydroxy_FA 12-Hydroxydodecanoic Acid FA->Hydroxy_FA CYP4A11 (O₂, NADPH) DCA Dodecanedioic Acid (C12-DCA) Hydroxy_FA->DCA ADH & ALDH (2 NAD⁺ → 2 NADH) DCA_CoA Dodecanedioyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase (Transport to Peroxisome) Octanedioyl_CoA Octanedioyl-CoA (C8-DCA) DCA_CoA->Octanedioyl_CoA 2 Cycles of β-Oxidation (- 2 Acetyl-CoA) Note This C8-DCA intermediate is structurally analogous to an 8-hydroxy-C12-monoacyl-CoA.

Caption: Proposed pathway for generating hydroxylated intermediates via ω-oxidation.

Key Enzymes and Quantitative Data

The enzymes involved in omega-oxidation and the subsequent beta-oxidation of dicarboxylic acids are distinct from the primary mitochondrial enzymes. Quantitative data for these pathways, particularly for C12 substrates, are essential for kinetic modeling and understanding metabolic flux.

EnzymePathwaySubstrateKm (µM)kcat (min⁻¹)Organism/TissueReference
CYP4A11 ω-OxidationLauric Acid (C12:0)4.77.0Human[9]
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Mitochondrial β-OxidationC4-C16 3-Hydroxyacyl-CoAs~3-5Vmax highest with medium-chainPig Heart[10]
Acyl-CoA Oxidase (SCOX) Peroxisomal β-OxidationC16-Dicarboxylyl-CoA--Human Fibroblasts[8]
L-Bifunctional Protein (LBP) Peroxisomal β-OxidationC16-Dicarboxylyl-CoA--Human Fibroblasts[8]

Note: Kinetic data for peroxisomal enzymes acting on dicarboxylic acids are not widely available. The table indicates their confirmed involvement in the pathway.

Experimental Methodologies

The study of acyl-CoA intermediates requires specialized analytical techniques due to their low abundance and chemical reactivity.

Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the activity of HADH by monitoring the reduction of NAD⁺, which is coupled to the oxidation of a 3-hydroxyacyl-CoA substrate.[11]

Principle: L-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺ The formation of NADH is monitored by the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

  • Substrate: 5.4 mM S-Acetoacetyl-CoA (or other 3-hydroxyacyl-CoA substrate).[12]

  • Cofactor: 6.4 mM NAD⁺ (or NADH for the reverse reaction).[12]

  • Enzyme Sample: Purified enzyme or cell/tissue lysate diluted in cold assay buffer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, NAD⁺, and the enzyme sample.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Immediately begin monitoring the change in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law.

Protocol: Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological matrices.[13][14][15]

Workflow:

  • Sample Collection & Quenching: Rapidly quench metabolic activity in cells or tissues, often using liquid nitrogen or cold methanol.

  • Extraction: Extract acyl-CoAs from the homogenized sample using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid) and include internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Centrifugation: Pellet cellular debris and proteins by centrifugation at a low temperature.

  • LC Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). The transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., the fragment corresponding to the CoA moiety) allows for highly specific quantification.

  • Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of its corresponding internal standard.

LC-MS_MS_Workflow Start Biological Sample (Cells or Tissue) Quench 1. Metabolic Quenching (e.g., Liquid Nitrogen) Start->Quench Extract 2. Extraction (Acidic Solvent + Internal Standards) Quench->Extract Centrifuge 3. Centrifugation (Pellet Debris) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS 4. LC-MS/MS Analysis (Reverse-Phase C18, MRM Mode) Supernatant->LC_MS Data 5. Data Processing (Quantification vs. Standard Curve) LC_MS->Data End Acyl-CoA Profile Data->End

Caption: Experimental workflow for the analysis of acyl-CoA intermediates.

Significance in Research and Drug Development

  • Metabolic Disease: Deficiencies in beta-oxidation enzymes lead to severe inherited metabolic disorders. The upregulation of alternative pathways like ω-oxidation can serve as a compensatory mechanism, and its intermediates can be diagnostic biomarkers.

  • Toxicology: ω-oxidation is involved in the metabolism of xenobiotics. Understanding this pathway is critical for assessing the toxicity and metabolic fate of drug candidates.

  • Drug Targeting: Enzymes in the fatty acid oxidation pathways, including the cytochrome P450s involved in ω-oxidation, represent potential targets for therapeutic intervention in diseases like metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and certain cancers.[16]

Conclusion

While this compound is not an intermediate of the canonical mitochondrial beta-oxidation pathway, its potential formation via the ω-oxidation pathway highlights the metabolic plasticity of cells in handling fatty acids. This alternative route, involving enzymes in the endoplasmic reticulum and peroxisomes, is of significant interest to researchers studying metabolic dysregulation and developing novel therapeutics. The advanced analytical and enzymatic assay techniques detailed herein provide the necessary tools for scientists to further investigate the roles of these non-canonical fatty acid metabolites in health and disease.

References

An In-depth Technical Guide to the Enzymatic Production of 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways and key enzymes involved in the production of 8-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA. This document details the primary enzyme responsible for the specific in-chain hydroxylation of dodecanoic acid and the subsequent activation to its coenzyme A thioester. It includes available quantitative data, detailed experimental protocols for enzyme expression, purification, and activity assays, and visual representations of the biochemical pathways and experimental workflows.

Executive Summary

The enzymatic synthesis of this compound from dodecanoic acid is a two-step process. The first and most critical step is the regioselective hydroxylation of dodecanoic acid at the C8 position to yield 8-hydroxydodecanoic acid. The second step involves the activation of this hydroxylated fatty acid to its corresponding CoA ester. This guide identifies Cytochrome P450 CYP81B1 from Helianthus tuberosus (Jerusalem artichoke) as the key enzyme for the initial hydroxylation step. The subsequent activation is catalyzed by a long-chain acyl-CoA synthetase (LACS). This document provides the available data and detailed methodologies for researchers seeking to produce and study this specific molecule.

Key Enzymes and a-Hydroxylation of Dodecanoic Acid

The primary enzyme identified for the production of 8-hydroxydodecanoic acid is Cytochrome P450 CYP81B1 , a plant-derived monooxygenase.

Cytochrome P450 CYP81B1 from Helianthus tuberosus

CYP81B1 from Helianthus tuberosus has been reported to catalyze the in-chain hydroxylation of medium-chain fatty acids, including decanoic acid (C10), dodecanoic acid (C12), and tetradecanoic acid (C14), at the C7 and C8 positions. This regioselectivity makes it a prime candidate for the specific synthesis of 8-hydroxydodecanoic acid.

Like other plant microsomal P450s, CYP81B1 is a membrane-bound hemeprotein that requires a redox partner to transfer electrons from NADPH. This partner is a NADPH-cytochrome P450 reductase (CPR) . Multiple isoforms of CPR have been identified in Helianthus tuberosus, and these can be used to reconstitute the activity of CYP81B1.[1]

Quantitative Data
EnzymeSource OrganismSubstrateProduct(s)Kinetic Parameters (Km, kcat)
CYP81B1 Helianthus tuberosusDodecanoic Acid8-Hydroxydodecanoic Acid, 7-Hydroxydodecanoic AcidNot Reported

Enzymatic Activation to this compound

The conversion of 8-hydroxydodecanoic acid to its active CoA thioester is catalyzed by a long-chain acyl-CoA synthetase (LACS) .

Long-Chain Acyl-CoA Synthetases (LACS)

LACS enzymes are a family of proteins that activate fatty acids with chain lengths of 12 to 20 carbons by ligating them to coenzyme A. This is an ATP-dependent two-step process. While the substrate specificity of LACS enzymes can vary between isoforms, they are known to act on a broad range of fatty acids, including those with modifications such as hydroxyl groups. Several mammalian and yeast LACS isoforms have been characterized and show promiscuous activity towards various fatty acid substrates.[2][3][4][5][6][7]

Quantitative Data

Specific kinetic data for the activation of 8-hydroxydodecanoic acid by a particular LACS is not extensively documented. However, the general activity of LACS enzymes on hydroxylated fatty acids suggests that this conversion is feasible. Researchers would need to perform enzymatic assays with a selected LACS to determine the specific activity and kinetic parameters for this substrate.

Enzyme FamilyGeneral SubstratesPutative SubstrateProductKinetic Parameters (Km, kcat)
Long-Chain Acyl-CoA Synthetase (LACS) C12-C20 Fatty Acids8-Hydroxydodecanoic AcidThis compoundSubstrate- and isoform-dependent; Not specifically reported for 8-hydroxydodecanoic acid.

Signaling Pathways and Experimental Workflows

Biochemical Pathway for this compound Synthesis

The enzymatic production of this compound involves a two-step cascade. First, dodecanoic acid is hydroxylated by CYP81B1, which receives electrons from NADPH via a CPR. The resulting 8-hydroxydodecanoic acid is then activated by a LACS enzyme in an ATP-dependent reaction to form the final product.

This compound Synthesis Pathway cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Activation Dodecanoic_Acid Dodecanoic Acid 8_OH_Dodecanoic_Acid 8-Hydroxydodecanoic Acid Dodecanoic_Acid->8_OH_Dodecanoic_Acid Hydroxylation 8_OH_Dodecanoyl_CoA This compound 8_OH_Dodecanoic_Acid->8_OH_Dodecanoyl_CoA Acyl-CoA Synthesis NADPH NADPH CYP81B1_CPR CYP81B1 / CPR NADPH->CYP81B1_CPR NADP NADP+ O2 O₂ O2->CYP81B1_CPR H2O H₂O ATP ATP LACS LACS ATP->LACS AMP_PPi AMP + PPi CoA Coenzyme A CoA->LACS CYP81B1_CPR->NADP CYP81B1_CPR->H2O LACS->AMP_PPi

Biochemical pathway for the synthesis of this compound.
Experimental Workflow

The overall experimental workflow for producing and analyzing this compound involves several stages, from gene expression to product analysis. This includes heterologous expression of CYP81B1 and a suitable CPR in a host system like yeast, preparation of microsomes, reconstitution of the enzymatic activity, the hydroxylation reaction itself, followed by the LACS-catalyzed activation and finally, analysis of the product.

Experimental_Workflow cluster_expression Enzyme Expression & Preparation cluster_reaction Enzymatic Reactions cluster_analysis Product Analysis Expression Heterologous Expression of CYP81B1 and CPR in Yeast Microsome_Prep Microsome Preparation Expression->Microsome_Prep Reconstitution Reconstitution of CYP81B1/CPR in Liposomes Microsome_Prep->Reconstitution LACS_Prep LACS Expression and Purification Activation Acyl-CoA Synthesis Reaction: 8-OH Dodecanoic Acid -> 8-OH Dodecanoyl-CoA LACS_Prep->Activation Hydroxylation Hydroxylation Reaction: Dodecanoic Acid -> 8-OH Dodecanoic Acid Reconstitution->Hydroxylation Hydroxylation->Activation Extraction Extraction of Products Activation->Extraction Derivatization Derivatization for GC-MS (for Hydroxydodecanoic Acid) Extraction->Derivatization LCMS LC-MS/MS Analysis (for Acyl-CoA) Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS

Overall experimental workflow for this compound production.

Detailed Experimental Protocols

Heterologous Expression of CYP81B1 and CPR in Pichia pastoris

Pichia pastoris is a suitable host for expressing membrane-bound plant P450s.

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of Helianthus tuberosus CYP81B1 and a compatible CPR (e.g., from Arabidopsis thaliana, ATR1) with codon optimization for P. pastoris.

  • Vector Construction: Clone the synthesized genes into a P. pastoris expression vector, such as pPICZ, under the control of a strong, inducible promoter like the alcohol oxidase I (AOX1) promoter. A C-terminal His-tag can be added for purification.

  • Transformation: Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33, GS115) by electroporation.

  • Selection and Screening: Select for positive transformants on plates containing the appropriate antibiotic (e.g., Zeocin). Screen individual colonies for protein expression by small-scale induction with methanol (B129727).

  • Large-Scale Culture and Induction: Grow a selected high-expressing clone in buffered glycerol-complex medium (BMGY) to generate biomass. To induce protein expression, harvest the cells and resuspend them in buffered methanol-complex medium (BMMY), adding methanol to a final concentration of 0.5-1.0% every 24 hours for 48-72 hours.

Preparation of Yeast Microsomes
  • Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) containing protease inhibitors. Lyse the cells using a bead beater or a French press.

  • Differential Centrifugation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

  • Washing and Storage: Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Reconstitution of CYP81B1/CPR Activity
  • Liposome Preparation: Prepare liposomes from a lipid mixture (e.g., dioleoylphosphatidylcholine and dioleoylphosphatidylserine) by sonication or extrusion.

  • Reconstitution: Mix the microsomal preparation containing CYP81B1 and CPR with the prepared liposomes. The proteins can be incorporated into the liposomes by methods such as detergent dialysis or direct incubation.[8][9][10]

In Vitro Hydroxylation Assay
  • Reaction Mixture: Prepare a reaction mixture containing:

    • Reconstituted CYP81B1/CPR proteoliposomes

    • Dodecanoic acid (substrate, dissolved in a suitable solvent like DMSO or ethanol)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Potassium phosphate (B84403) buffer (pH 7.4)

  • Initiation and Incubation: Pre-warm the reaction mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding the NADPH regenerating system. Incubate for a defined period (e.g., 30-60 minutes) with shaking.

  • Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase containing the fatty acids.

LACS Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified LACS enzyme

    • 8-hydroxydodecanoic acid (substrate)

    • ATP

    • Coenzyme A

    • MgCl2

    • Tris-HCl buffer (pH 7.5)

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time.

  • Analysis: The formation of this compound can be monitored by LC-MS/MS.

GC-MS Analysis of 8-Hydroxydodecanoic Acid
  • Derivatization: Evaporate the organic extract from the hydroxylation assay to dryness. Derivatize the fatty acid residue to a volatile ester, for example, by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification: The TMS derivative of 8-hydroxydodecanoic acid will have a characteristic retention time and mass spectrum, which can be compared to a synthesized standard for confirmation.

Conclusion

The enzymatic production of this compound is a promising alternative to chemical synthesis. This guide has outlined the key enzymes involved, with a particular focus on the plant-derived cytochrome P450, CYP81B1, for the critical C8-hydroxylation step. While further research is needed to fully characterize the kinetics of these enzymes with their specific substrates, the provided methodologies offer a solid foundation for researchers to express, purify, and assay these enzymes, and to develop a robust biocatalytic system for the production of this compound. The detailed workflows and protocols are intended to facilitate further investigation and application in drug development and other scientific fields.

References

The Peroxisome: Central Hub for 8-Hydroxydodecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the subcellular localization of 8-hydroxydodecanoyl-CoA metabolism, a critical pathway in the cellular processing of modified fatty acids. It is now firmly established that the peroxisome is the primary site for the β-oxidation of dicarboxylic acids (DCAs), including their hydroxylated derivatives. This guide synthesizes the current understanding of the enzymatic machinery, transport mechanisms, and regulatory aspects governing this metabolic route. Detailed experimental protocols for the elucidation of these processes are provided, alongside quantitative data where available. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal function, and related drug development efforts.

Introduction

Dicarboxylic acids (DCAs) are generated from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. These molecules, along with their hydroxylated derivatives such as this compound, are subsequently metabolized through β-oxidation. While both mitochondria and peroxisomes are capable of β-oxidation, compelling evidence demonstrates that the breakdown of DCAs is predominantly a peroxisomal process[1][2]. This spatial segregation is crucial for cellular homeostasis and is orchestrated by a specific set of enzymes and transporters within the peroxisome. Understanding the subcellular localization and the intricacies of this metabolic pathway is paramount for elucidating its role in health and disease, particularly in the context of metabolic disorders characterized by dicarboxylic aciduria[3].

Subcellular Localization: The Peroxisome Takes Center Stage

The metabolism of this compound, a C12 dicarboxylic acid, primarily occurs within the peroxisome. This has been demonstrated through studies using fibroblasts from patients with defined mitochondrial and peroxisomal fatty acid oxidation defects, which show that the β-oxidation of a C16 dicarboxylic acid is dependent on functional peroxisomes, not mitochondria[2]. The import of dicarboxylic acids into the peroxisome is mediated by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70)[4][5]. Once inside the peroxisomal matrix, the dicarboxylic acid is activated to its CoA ester by a dicarboxylyl-CoA synthetase before entering the β-oxidation spiral.

The Enzymatic Machinery of Peroxisomal Dicarboxylic Acid β-Oxidation

The β-oxidation of dicarboxylyl-CoAs in the peroxisome involves a series of enzymatic reactions catalyzed by a distinct set of proteins.

Acyl-CoA Oxidase 1 (ACOX1)

The first and rate-limiting step is the desaturation of the acyl-CoA to a 2-trans-enoyl-CoA, catalyzed by Acyl-CoA Oxidase 1 (ACOX1)[6]. This enzyme exhibits broad substrate specificity, with the highest activity towards medium-chain fatty acyl-CoAs. Kinetic studies have shown that ACOX1 is active on dicarboxylyl-CoAs, although its activity decreases with shorter chain lengths[7].

L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP)

The subsequent hydration and dehydrogenation steps are carried out by bifunctional enzymes. For straight-chain dicarboxylic acids, the L-Bifunctional Protein (LBP; also known as EHHADH) is believed to be the primary enzyme involved[3][8][9]. It possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. The D-Bifunctional Protein (DBP; also known as HSD17B4), which has hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, is primarily involved in the metabolism of branched-chain fatty acids and bile acid precursors[10][11][12][13][14]. However, there is evidence of some functional overlap between LBP and DBP in the metabolism of certain dicarboxylic acids[1].

Peroxisomal Thiolase

The final step is the thiolytic cleavage of 3-ketoacyl-CoA by a peroxisomal thiolase, such as sterol carrier protein X (SCPx) or 3-ketoacyl-CoA thiolase (ACAA1), yielding a chain-shortened dicarboxylyl-CoA and acetyl-CoA[1].

Quantitative Data on Enzyme Kinetics

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)OrganismReference
Peroxisomal Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)Value not explicitly statedSimilar to lauroyl-CoARat[7]
Peroxisomal Acyl-CoA OxidaseSebacoyl-CoA (DC10-CoA)Increasing with decreasing chain lengthSimilar across substratesRat[7]
Peroxisomal Acyl-CoA OxidaseSuberoyl-CoA (DC8-CoA)Increasing with decreasing chain lengthSimilar across substratesRat[7]
Peroxisomal Acyl-CoA OxidaseAdipoyl-CoA (DC6-CoA)Increasing with decreasing chain lengthSimilar across substratesRat[7]

Note: The original study[7] indicates substrate inhibition for these dicarboxylyl-CoAs, and the Vmax values were calculated. The Km values were observed to increase as the chain length of the dicarboxylic acid decreased.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the subcellular localization of this compound metabolism.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

Objective: To isolate peroxisomes and mitochondria from liver tissue to determine the localization of metabolic activity.

Protocol:

  • Homogenization: Fresh liver tissue is minced and homogenized in ice-cold isolation buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, and 10 mM HEPES, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

    • Collect the supernatant (cytosolic fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the microsomal fraction (pellet) and the final cytosolic fraction (supernatant).

    • The pellet from the 10,000 x g spin contains both mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the crude mitochondrial/peroxisomal pellet in isolation buffer.

    • Layer the resuspended pellet onto a discontinuous sucrose or Nycodenz gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

    • Peroxisomes will band at a higher density than mitochondria.

    • Carefully collect the fractions and wash with isolation buffer.

  • Validation: The purity of the fractions should be assessed by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Cytochrome c oxidase for mitochondria, and GAPDH for cytosol).

Enzyme Activity Assays for Peroxisomal β-Oxidation

Objective: To measure the activity of key enzymes in the peroxisomal β-oxidation pathway using this compound as a substrate.

Protocol for Acyl-CoA Oxidase (ACOX) Activity:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 8.0), FAD, horseradish peroxidase, a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red), and the isolated peroxisomal fraction.

  • Substrate Addition: Initiate the reaction by adding this compound.

  • Measurement: Monitor the production of hydrogen peroxide by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of hydrogen peroxide.

Protocol for L-Bifunctional Protein (LBP) Activity (Hydratase and Dehydrogenase):

  • Hydratase Activity:

    • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), and the enoyl-CoA intermediate of this compound.

    • Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond.

  • Dehydrogenase Activity:

    • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 9.0), NAD+, and this compound.

    • Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH.

Immunofluorescence Microscopy for Protein Localization

Objective: To visualize the subcellular localization of the enzymes involved in this compound metabolism within cultured cells.

Protocol:

  • Cell Culture: Grow cells on glass coverslips to sub-confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against the target enzymes (e.g., anti-ACOX1, anti-LBP) and a peroxisomal marker (e.g., anti-PMP70) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.

  • Imaging: Visualize the cells using a confocal fluorescence microscope. Colocalization of the target enzyme with the peroxisomal marker will confirm its subcellular localization.

Electron Microscopy for Ultrastructural Localization

Objective: To determine the precise ultrastructural localization of the metabolic enzymes within the peroxisome.

Protocol:

  • Tissue/Cell Preparation: Fix small pieces of tissue or cell pellets with a mixture of glutaraldehyde (B144438) and paraformaldehyde.

  • Post-fixation and Staining: Post-fix with osmium tetroxide, followed by en-bloc staining with uranyl acetate (B1210297).

  • Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) and embed in an epoxy resin.

  • Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.

  • Immunogold Labeling:

    • Mount the sections on nickel grids.

    • Perform immunolabeling by incubating the grids with a primary antibody against the target enzyme, followed by a secondary antibody conjugated to gold particles of a specific size.

  • Staining and Imaging: Stain the sections with uranyl acetate and lead citrate (B86180) and examine them using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathway and a typical experimental workflow for studying the subcellular localization of this compound metabolism.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic_Acid Monocarboxylic Acid omega_Oxidation ω-Oxidation Monocarboxylic_Acid->omega_Oxidation CYP4A Dicarboxylic_Acid Dicarboxylic Acid omega_Oxidation->Dicarboxylic_Acid DCA_CoA This compound Dicarboxylic_Acid->DCA_CoA ABCD3 Transporter & Dicarboxylyl-CoA Synthetase ACOX1 ACOX1 DCA_CoA->ACOX1 Enoyl_CoA 2-trans-Enoyl-CoA ACOX1->Enoyl_CoA LBP L-Bifunctional Protein (Hydratase/Dehydrogenase) Enoyl_CoA->LBP Ketoacyl_CoA 3-Ketoacyl-CoA LBP->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_DCA_CoA Chain-Shortened DCA-CoA Thiolase->Shortened_DCA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Localization Localization Tissue_Homogenization Tissue Homogenization Subcellular_Fractionation Subcellular Fractionation (Differential & Gradient Centrifugation) Tissue_Homogenization->Subcellular_Fractionation Peroxisomal_Fraction Isolated Peroxisomes Subcellular_Fractionation->Peroxisomal_Fraction Mitochondrial_Fraction Isolated Mitochondria Subcellular_Fractionation->Mitochondrial_Fraction Enzyme_Assays Enzyme Activity Assays (ACOX1, LBP) Peroxisomal_Fraction->Enzyme_Assays Western_Blot Western Blot (Marker Proteins) Peroxisomal_Fraction->Western_Blot Metabolite_Quantification Metabolite Quantification (LC-MS/MS) Peroxisomal_Fraction->Metabolite_Quantification Mitochondrial_Fraction->Western_Blot Cultured_Cells Cultured Cells Immunofluorescence Immunofluorescence Microscopy Cultured_Cells->Immunofluorescence Electron_Microscopy Electron Microscopy (Immunogold Labeling) Cultured_Cells->Electron_Microscopy

References

The Potential Signaling Role of 8-Hydroxydodecanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document explores the nascent but compelling hypothesis of 8-Hydroxydodecanoyl-CoA as a signaling molecule. Drawing upon evidence from related lipid species and their receptor interactions, we delineate a plausible signaling axis and provide a framework for future investigation.

Introduction

Lipid molecules, traditionally viewed as mere structural components or energy reservoirs, are increasingly recognized for their sophisticated roles in cellular signaling. Acyl-Coenzyme A (acyl-CoA) thioesters, central intermediates in fatty acid metabolism, are emerging as key players in this paradigm shift. While the signaling functions of certain acyl-CoAs are well-documented, the specific roles of many hydroxylated variants remain enigmatic. This whitepaper consolidates the current understanding of medium-chain hydroxy fatty acyl-CoAs and extrapolates a potential signaling function for this compound, a molecule poised at the intersection of metabolism and cellular communication.

The central hypothesis of this paper is that this compound, a hydroxylated derivative of the 12-carbon fatty acid lauric acid, may act as an endogenous ligand for the G protein-coupled receptor 84 (GPR84). GPR84 is an established receptor for medium-chain fatty acids (MCFAs), particularly those with hydroxyl modifications, and its activation is linked to pro-inflammatory responses, making it a tantalizing target for therapeutic intervention in a host of inflammatory diseases.

Biosynthesis of Hydroxylated Dodecanoyl-CoA

The endogenous generation of this compound is not explicitly detailed in current literature. However, several established pathways for fatty acid hydroxylation provide a blueprint for its potential synthesis. The primary route is likely through the action of cytochrome P450 (CYP) enzymes, which are known to hydroxylate fatty acids at various positions.

Specifically, ω- and (ω-1)-hydroxylation of lauric acid (dodecanoic acid) has been documented.[1] The ω-hydroxylation, occurring at the 12th carbon, is catalyzed by enzymes like CYP4A1.[2] The (ω-1)-hydroxylation would occur at the 11th carbon. While direct evidence for 8-hydroxylation is scarce, the promiscuity of some CYP enzymes suggests that hydroxylation at the 8th position is plausible.

Following hydroxylation of dodecanoic acid to 8-hydroxydodecanoic acid, the molecule would be activated to its CoA thioester, this compound, by an acyl-CoA synthetase. This activation is a prerequisite for its participation in most metabolic and signaling pathways.

The subsequent metabolic fate of such a molecule would likely involve peroxisomal β-oxidation. Peroxisomes are the primary site for the β-oxidation of dicarboxylic acids, which are formed from the ω-oxidation of monocarboxylic acids.[3][4] It is conceivable that hydroxylated fatty acyl-CoAs are also substrates for this organelle.

G Proposed Biosynthetic Pathway of this compound Dodecanoic Acid Dodecanoic Acid 8-Hydroxydodecanoic Acid 8-Hydroxydodecanoic Acid Dodecanoic Acid->8-Hydroxydodecanoic Acid Cytochrome P450 Enzymes This compound This compound 8-Hydroxydodecanoic Acid->this compound Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Metabolic Fate G Potential GPR84 Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol 8-OH-Dodecanoyl-CoA 8-OH-Dodecanoyl-CoA GPR84 GPR84 8-OH-Dodecanoyl-CoA->GPR84 G_protein Gαi/oβγ GPR84->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP decreases PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ (intracellular) IP3->Ca2+ MAPK MAPK Pathway (ERK1/2) DAG->MAPK Pro-inflammatory_Response Pro-inflammatory Response (Chemotaxis, Cytokine Production) Ca2+->Pro-inflammatory_Response MAPK->Pro-inflammatory_Response G Experimental Workflow for Validating this compound Signaling cluster_synthesis Synthesis & Characterization cluster_receptor Receptor Level Validation cluster_cellular Cellular Function Validation Synthesis Chemical or Enzymatic Synthesis of 8-OH-Dodecanoyl-CoA Characterization Structural Verification (NMR, Mass Spectrometry) Synthesis->Characterization Calcium_Assay Calcium Mobilization Assay (GPR84-expressing cells) Characterization->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (GPR84-expressing cells) Characterization->cAMP_Assay Chemotaxis_Assay Chemotaxis Assay (Primary Immune Cells) Calcium_Assay->Chemotaxis_Assay Cytokine_Assay Cytokine Release Assay (Macrophages) cAMP_Assay->Cytokine_Assay

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydodecanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. Its metabolism is essential for maintaining lipid homeostasis, and disruptions in its processing are increasingly linked to a class of inherited metabolic disorders known as dicarboxylic acidurias. These conditions can lead to a range of clinical presentations, from hypoglycemia and liver dysfunction to more severe neurological complications. This technical guide provides a comprehensive overview of this compound, its role in metabolic pathways, its association with disease states, and the experimental methodologies used for its study.

Metabolic Significance of this compound

This compound is primarily formed during the β-oxidation of longer-chain dicarboxylic acids within the peroxisome. Dicarboxylic acids themselves are products of the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly important when mitochondrial β-oxidation is impaired or overloaded.

The peroxisomal β-oxidation spiral shortens the dicarboxylic acid chain, and this compound represents a key hydroxylated intermediate in this process. Its further metabolism is crucial for the complete degradation of these fatty acid derivatives.

Peroxisomal β-Oxidation of Dicarboxylic Acids

The breakdown of dicarboxylic acids in the peroxisome involves a series of enzymatic reactions analogous to mitochondrial β-oxidation, but catalyzed by a distinct set of enzymes. The pathway involves oxidation, hydration, dehydrogenation, and thiolytic cleavage. This compound is a substrate for the enzyme L-bifunctional protein (LBP), which possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

Peroxisomal_Beta_Oxidation Long-Chain_Dicarboxylyl-CoA Long-Chain_Dicarboxylyl-CoA Acyl-CoA_Oxidase Acyl-CoA_Oxidase Long-Chain_Dicarboxylyl-CoA->Acyl-CoA_Oxidase Trans-2-Enoyl-Dicarboxylyl-CoA Trans-2-Enoyl-Dicarboxylyl-CoA Acyl-CoA_Oxidase->Trans-2-Enoyl-Dicarboxylyl-CoA L-Bifunctional_Protein_Hydratase L-Bifunctional_Protein_Hydratase Trans-2-Enoyl-Dicarboxylyl-CoA->L-Bifunctional_Protein_Hydratase 3-Hydroxyacyl-Dicarboxylyl-CoA 3-Hydroxyacyl-Dicarboxylyl-CoA L-Bifunctional_Protein_Hydratase->3-Hydroxyacyl-Dicarboxylyl-CoA This compound This compound 3-Hydroxyacyl-Dicarboxylyl-CoA->this compound e.g. L-Bifunctional_Protein_Dehydrogenase L-Bifunctional_Protein_Dehydrogenase 3-Ketoacyl-Dicarboxylyl-CoA 3-Ketoacyl-Dicarboxylyl-CoA L-Bifunctional_Protein_Dehydrogenase->3-Ketoacyl-Dicarboxylyl-CoA Thiolase Thiolase 3-Ketoacyl-Dicarboxylyl-CoA->Thiolase Shorter_Dicarboxylyl-CoA Shorter_Dicarboxylyl-CoA Thiolase->Shorter_Dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA This compound->L-Bifunctional_Protein_Dehydrogenase

Peroxisomal β-oxidation of dicarboxylic acids.

Link to Metabolic Disorders

Defects in the enzymes responsible for the degradation of this compound and other related intermediates lead to their accumulation and subsequent excretion in the urine, a hallmark of dicarboxylic acidurias. One of the most well-characterized disorders in this context is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder of fatty acid oxidation that affects the mitochondrial trifunctional protein. While the primary defect lies in the mitochondrial β-oxidation of long-chain fatty acids, the resulting metabolic disruption leads to an increased flux through the ω-oxidation pathway and subsequent peroxisomal β-oxidation of the generated dicarboxylic acids. In LCHAD deficiency, the impaired dehydrogenase activity for long-chain 3-hydroxyacyl-CoAs can lead to the accumulation and urinary excretion of various 3-hydroxydicarboxylic acids, including derivatives of dodecanedioic acid.[1][2]

Quantitative Data in LCHAD Deficiency

Patients with LCHAD deficiency exhibit a characteristic pattern of urinary organic acids, including elevated levels of 3-hydroxydicarboxylic acids. The analysis of these metabolites is a key diagnostic marker for the disease. Specifically, an increased urinary ratio of 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) is a useful indicator for defects in LCHAD.[2] While specific concentration data for this compound itself in patient tissues is scarce in the literature, the levels of its downstream metabolite, 3-hydroxydodecanedioic acid, in urine serve as a crucial surrogate marker.

AnalytePatient GroupSample TypeMean Concentration (μmol/mmol creatinine)Control GroupMean Concentration (μmol/mmol creatinine)Reference
3-Hydroxydodecanedioic acid (3OHDC12) LCHAD DeficiencyUrineSignificantly ElevatedHealthy ControlsLow to Undetectable[2]
3-Hydroxydecanedioic acid (3OHDC10) LCHAD DeficiencyUrineElevatedHealthy ControlsLow to Undetectable[2]
Ratio of 3OHDC12 to 3OHDC10 LCHAD DeficiencyUrineIncreasedHealthy ControlsN/A[2]

Note: Specific mean concentration values with standard deviations are often variable between studies and patient populations. The table reflects the general trend of significant elevation.

In addition to urinary organic acids, plasma acylcarnitine profiling is a primary diagnostic tool. In LCHAD deficiency, there is an elevation of long-chain 3-hydroxyacylcarnitines, such as C16-OH, C18-OH, and C18:1-OH acylcarnitines.[1]

Signaling Pathways

Acyl-CoA molecules, including medium and long-chain species, are not merely metabolic intermediates but also act as signaling molecules that can modulate the activity of various enzymes and transcription factors.

PPARα Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. Fatty acids and their CoA derivatives are known endogenous ligands for PPARα. The accumulation of acyl-CoAs, potentially including this compound, in states of metabolic dysregulation can lead to the activation of PPARα. This activation, in turn, upregulates the expression of genes involved in fatty acid oxidation, representing a cellular response to lipid overload.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolic_Stress Metabolic_Stress Increased_Acyl_CoAs Increased Acyl-CoAs (e.g., this compound) Metabolic_Stress->Increased_Acyl_CoAs PPARa PPARa Increased_Acyl_CoAs->PPARa Ligand Binding PPARa_RXR PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE Target_Genes Target Genes (e.g., FAO Enzymes) PPRE->Target_Genes Upregulation PPARa_RXR->PPRE Binding

Acyl-CoA mediated PPARα signaling pathway.

Experimental Protocols

The analysis of this compound and its metabolites is primarily achieved through mass spectrometry-based techniques, which offer the necessary sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 3-Hydroxydicarboxylic Acids

This method is a cornerstone for the diagnosis of dicarboxylic acidurias.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid).

  • Acidify the urine to pH 1-2 with HCl.

  • Extract the organic acids with two portions of ethyl acetate.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the mixture at 70-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature up to around 300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identification: Identify 3-hydroxydicarboxylic acid TMS derivatives based on their retention times and characteristic mass spectra, which typically show fragments from the cleavage of the C-C bond adjacent to the hydroxyl group.

GCMS_Workflow Urine_Sample Urine_Sample Internal_Standard_Addition Internal_Standard_Addition Urine_Sample->Internal_Standard_Addition Acidification Acidification Internal_Standard_Addition->Acidification Liquid_Liquid_Extraction Liquid_Liquid_Extraction Acidification->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Derivatization_TMS Derivatization_TMS Evaporation->Derivatization_TMS GC_Separation GC_Separation Derivatization_TMS->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Workflow for GC-MS analysis of urinary organic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Acylcarnitines

This technique is highly sensitive and specific for the detection of acylcarnitines, including hydroxylated species.

1. Sample Preparation:

  • To a small volume of plasma (e.g., 10-50 µL), add an internal standard mixture containing stable isotope-labeled acylcarnitines.

  • Precipitate proteins by adding a threefold to tenfold volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine. For 3-hydroxyacylcarnitines, a characteristic neutral loss of the carnitine moiety and water can be monitored.

Conclusion

This compound is a key metabolite at the intersection of fatty acid ω- and β-oxidation pathways. Its accumulation, often reflected by the urinary excretion of 3-hydroxydodecanedioic acid, is a significant indicator of underlying metabolic disorders, particularly LCHAD deficiency. The analytical methods detailed in this guide provide the necessary tools for researchers and clinicians to investigate the role of this compound in health and disease. Further research into the specific signaling roles of this and related medium-chain hydroxyacyl-CoAs may unveil novel therapeutic targets for the management of these complex metabolic conditions.

References

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxydodecanoyl-CoA is a valuable intermediate for various biochemical studies and a potential precursor in the synthesis of complex lipids and natural products. Its synthesis via traditional chemical routes can be challenging, often requiring harsh conditions and resulting in poor selectivity.[1] Enzymatic synthesis offers a green and highly specific alternative. This document outlines a proposed two-step enzymatic protocol for the synthesis of this compound from dodecanoic acid.

The proposed pathway involves two key enzymatic steps:

  • Regioselective Hydroxylation: A cytochrome P450 (CYP) monooxygenase introduces a hydroxyl group at the C8 position of dodecanoic acid to produce 8-hydroxydodecanoic acid.

  • CoA Thioesterification: A long-chain acyl-CoA synthetase (LACS) activates the resulting 8-hydroxydodecanoic acid by ligating it to Coenzyme A (CoA).[2][3]

This protocol is based on established methodologies for the ω-hydroxylation of fatty acids and the enzymatic synthesis of acyl-CoA thioesters.[1][4] Optimization of specific enzymes and reaction conditions may be required to achieve high yields for the target molecule.

Proposed Enzymatic Pathway

The synthesis proceeds through the formation of an 8-hydroxydodecanoic acid intermediate, which is subsequently activated to its CoA thioester.

G cluster_0 Step 1: Regioselective Hydroxylation cluster_1 Step 2: CoA Ligation Dodecanoic_acid Dodecanoic Acid P450 Cytochrome P450 Monooxygenase Dodecanoic_acid->P450 Substrate H2O H₂O P450->H2O Hydroxydodecanoic_acid 8-Hydroxydodecanoic Acid P450->Hydroxydodecanoic_acid Product Redox_Partners Redox Partners (Fdx, FdR) Redox_Partners->P450 e- NADP NADP+ Redox_Partners->NADP NADPH NADPH NADPH->Redox_Partners e- O2 O₂ O2->P450 Hydroxydodecanoic_acid_2 8-Hydroxydodecanoic Acid Hydroxydodecanoic_acid->Hydroxydodecanoic_acid_2 Intermediate (Purification) LACS Long-Chain Acyl-CoA Synthetase (LACS) Hydroxydodecanoic_acid_2->LACS Substrate AMP_PPi AMP + PPi LACS->AMP_PPi Final_Product This compound LACS->Final_Product Product ATP ATP ATP->LACS CoA Coenzyme A CoA->LACS G cluster_strain Strain Preparation cluster_biotransformation Part 1: Whole-Cell Biotransformation cluster_purification1 Intermediate Purification cluster_ligation Part 2: Enzymatic CoA Ligation cluster_purification2 Final Product Purification & Analysis colony 1. Pick Single Colony seed_culture 2. Inoculate Seed Culture colony->seed_culture main_culture 3. Inoculate Main Culture seed_culture->main_culture induction 4. Induce Protein Expression (IPTG) main_culture->induction harvest 5. Harvest & Resuspend Cells induction->harvest reaction1 6. Add Substrate & Incubate harvest->reaction1 acidify 7. Acidify & Extract with Ethyl Acetate reaction1->acidify evaporate 8. Evaporate Solvent acidify->evaporate intermediate Purified 8-Hydroxydodecanoic Acid evaporate->intermediate reaction_mix 9. Prepare Reaction Mixture (ATP, CoA, LACS) intermediate->reaction_mix reaction2 10. Incubate at 37°C reaction_mix->reaction2 hplc 11. Purify by HPLC reaction2->hplc analysis 12. Analyze by LC-MS/MS hplc->analysis final_product Purified This compound hplc->final_product

References

Application Note: Chemo-enzymatic Synthesis of 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxydodecanoyl-CoA is a valuable intermediate in various metabolic studies and a potential building block in the synthesis of complex biomolecules and pharmaceuticals. Its synthesis can be challenging due to the specific positioning of the hydroxyl group. Chemo-enzymatic methods offer a powerful strategy, combining the precision of biocatalysis with the versatility of chemical synthesis to produce such complex molecules under mild conditions. This document outlines a robust two-stage chemo-enzymatic workflow for the synthesis of this compound. The process involves an initial enzymatic hydroxylation of dodecanoyl-CoA followed by purification and characterization. This approach leverages the high regioselectivity of enzymes like cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific, non-activated carbon atoms.[1][2]

Overall Synthesis Workflow

The synthesis of this compound is accomplished in a two-step process. First, dodecanoic acid is converted to dodecanoyl-CoA. This is followed by a highly selective enzymatic hydroxylation at the C-8 position using a specific cytochrome P450 enzyme.

G cluster_0 Stage 1: Acyl-CoA Formation cluster_1 Stage 2: Enzymatic Hydroxylation cluster_2 Purification & Analysis A Dodecanoic Acid (Lauric Acid) B Dodecanoyl-CoA A->B Acyl-CoA Synthetase ATP, CoASH, Mg²⁺ A->B C This compound B->C CYP450 Monooxygenase O₂, NADPH P450 Reductase B->C D Purified Product C->D HPLC C->D E Characterization (LC-MS, NMR) D->E

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Dodecanoyl-CoA

This initial step involves the conversion of dodecanoic acid (lauric acid) to its coenzyme A thioester. This is achieved using an acyl-CoA synthetase, an ATP-dependent enzyme.

Materials

  • Dodecanoic acid

  • Coenzyme A, trilithium salt (CoASH)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Tributylphosphine

  • Ultrapure water

Methodology

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order to a final volume of 1 mL:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • Dodecanoic acid (10 mM, dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • Coenzyme A (5 mM)

    • ATP (15 mM)

    • MgCl₂ (10 mM)

    • Tributylphosphine (5 mM, to maintain CoASH in a reduced state)

  • Enzyme Addition: Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC.

  • Reaction Quenching: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M, followed by incubation on ice for 10 minutes to precipitate proteins.

  • Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing dodecanoyl-CoA can be purified using solid-phase extraction or reverse-phase HPLC.

Quantitative Data Summary: Dodecanoyl-CoA Synthesis

Parameter Value/Condition Reference
Enzyme Acyl-CoA Synthetase [3]
Substrates Dodecanoic Acid, Coenzyme A, ATP [4]
pH 7.5 - 8.0 [3]
Temperature 30-37°C N/A
Incubation Time 2-4 hours N/A

| Expected Yield | >90% |[3] |

Protocol 2: Enzymatic Hydroxylation to this compound

This step utilizes a cytochrome P450 monooxygenase system to introduce a hydroxyl group at the C-8 position of the fatty acyl chain. Members of the CYP4 family are known to catalyze the ω- and (ω-n) hydroxylation of fatty acids.[2][5] This protocol assumes the use of a whole-cell system expressing the necessary P450 enzyme and its reductase partner.

Materials

  • E. coli whole-cell biocatalyst expressing a suitable Cytochrome P450 (e.g., a CYP4 family member) and a P450 reductase.

  • Dodecanoyl-CoA (from Protocol 1)

  • NADPH regeneration system (e.g., glucose, glucose dehydrogenase)

  • Terrific Broth (or other suitable growth medium)

  • Inducer (e.g., IPTG)

  • Phosphate buffer (pH 7.4)

Methodology

  • Biocatalyst Preparation: Grow the recombinant E. coli strain in Terrific Broth at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. Harvest cells by centrifugation and resuspend in phosphate buffer.

  • Whole-Cell Biotransformation: In a reaction vessel, combine the resuspended E. coli cells, dodecanoyl-CoA (substrate, typically 1-5 mM), and the NADPH regeneration system components (e.g., 20 mM glucose, 1-2 U/mL glucose dehydrogenase, and 1 mM NADP⁺).

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation for 12-24 hours. Ensure adequate aeration for the oxygen-dependent P450 enzyme.[2]

  • Extraction: After the reaction, pellet the cells by centrifugation. The supernatant can be collected. To extract the product from the cells, resuspend the pellet in a solvent like ethyl acetate (B1210297) or methanol, lyse the cells (e.g., by sonication), and centrifuge to separate the cell debris.

  • Purification and Analysis: Combine the supernatant and the solvent extract. The crude product can be purified by reverse-phase HPLC. The final product, this compound, should be analyzed and confirmed using LC-MS and NMR.[6]

Quantitative Data Summary: Enzymatic Hydroxylation

Parameter Value/Condition Reference
Enzyme System Cytochrome P450 & P450 Reductase [7]
Substrate Dodecanoyl-CoA N/A
Cofactors O₂, NADPH [2]
pH ~7.4 [2]
Temperature 30°C N/A
Reaction Time 12-24 hours N/A

| Regioselectivity | Dependent on specific CYP enzyme |[8] |

Visualizing the P450 Catalytic Cycle

The enzymatic hydroxylation is a complex process. The diagram below illustrates the key steps in the cytochrome P450 catalytic cycle, which is central to Protocol 2.

P450_Cycle P450_Fe3_S P450 [Fe³⁺] + Substrate (S) P450_Fe2_S P450 [Fe²⁺]-S P450_Fe3_S->P450_Fe2_S P450_Fe2_S_O2 P450 [Fe²⁺]-S (O₂) P450_Fe2_S->P450_Fe2_S_O2 P450_Fe3_S_O2_2 P450 [Fe³⁺]-S (O₂²⁻) P450_Fe2_S_O2->P450_Fe3_S_O2_2 P450_Fe3_S_OOH P450 [Fe³⁺]-S (OOH)⁻ P450_Fe3_S_O2_2->P450_Fe3_S_OOH P450_FeO_S [P450-S]⁺ (FeO)³⁺ P450_Fe3_S_OOH->P450_FeO_S P450_Fe3_SOH P450 [Fe³⁺] + Product (S-OH) P450_FeO_S->P450_Fe3_SOH S -> S-OH H2O_out H₂O P450_FeO_S->H2O_out P450_Fe3_SOH->P450_Fe3_S Product Release NADPH_Reductase1 P450 Reductase (e⁻ from NADPH) NADPH_Reductase1->P450_Fe2_S NADPH_Reductase2 P450 Reductase (e⁻ from NADPH) NADPH_Reductase2->P450_Fe3_S_O2_2 O2_in O₂ O2_in->P450_Fe2_S_O2 H_in1 H⁺ H_in1->P450_Fe3_S_OOH H_in2 H⁺ H_in2->P450_FeO_S

Caption: Simplified catalytic cycle of cytochrome P450 monooxygenase.

The chemo-enzymatic approach detailed in this application note provides a clear and effective pathway for the synthesis of this compound. By combining the straightforward ligation of a fatty acid to Coenzyme A with the highly selective and powerful catalytic activity of cytochrome P450 enzymes, this method allows for the production of a specifically hydroxylated acyl-CoA that is otherwise difficult to obtain through traditional chemical synthesis. The provided protocols serve as a foundational guide for researchers to produce and utilize this important molecule in their studies.

References

Application Note and Protocol for the Purification of 8-Hydroxydodecanoyl-CoA from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydodecanoyl-CoA is a long-chain fatty acyl-CoA that plays a role in various metabolic pathways. Its purification from a complex reaction mixture is a critical step for its characterization and use in downstream applications, including enzymatic assays and drug discovery. This document provides a detailed protocol for the purification of this compound, employing a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). The methodologies described are based on established principles for the purification of long-chain acyl-CoAs.[1][2]

Data Presentation

The following table summarizes the expected outcomes of the purification process at each key stage. The values presented are hypothetical and serve as a benchmark for a successful purification run.

Purification StageTotal Volume (mL)This compound Concentration (µM)Total this compound (nmol)Purity (%)
Crude Reaction Mixture101001000<10
After Solid-Phase Extraction2400800~60
After Preparative HPLC5140700>95

Experimental Protocols

Materials and Reagents
  • Crude reaction mixture containing this compound

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Preparative HPLC system with a C18 column

  • UV-Vis detector

  • Lyophilizer or vacuum concentrator

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This initial step aims to remove salts, catalysts, and other polar impurities from the crude reaction mixture.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Acidify the crude reaction mixture (e.g., 10 mL) with 0.1% TFA and load it onto the conditioned C18 cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 10 mL of water containing 0.1% TFA to remove unbound polar impurities. Follow this with a second wash using 5 mL of 20% methanol in water (v/v) to elute moderately polar impurities.

  • Elution: Elute the bound this compound from the cartridge with 2 mL of 80% acetonitrile in water (v/v).

  • Solvent Evaporation: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) Purification

This step separates this compound from remaining impurities based on its hydrophobicity.

  • Sample Preparation: Reconstitute the dried sample from the SPE step in 500 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System Setup:

    • Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 50% to 90% Mobile Phase B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: Monitor the elution at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.[1]

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC under similar conditions but with a smaller scale column and faster gradient.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from a reaction mixture.

PurificationWorkflow cluster_0 Initial Purification cluster_1 High-Resolution Purification cluster_2 Final Product cluster_3 Quality Control ReactionMixture Crude Reaction Mixture SPE Solid-Phase Extraction (C18) ReactionMixture->SPE Sample Loading HPLC Preparative HPLC (C18) SPE->HPLC Eluted Sample Injection PureProduct Pure this compound HPLC->PureProduct Fraction Collection & Lyophilization QC Analytical HPLC PureProduct->QC Purity Check

Caption: Purification workflow for this compound.

Logical Relationship of Purification Steps

This diagram outlines the logical progression and purpose of each major step in the purification protocol.

LogicalFlow Start Start: Complex Reaction Mixture Step1 Objective: Remove Polar Impurities (Salts, Catalysts) Start->Step1 Method1 Method: Solid-Phase Extraction Step1->Method1 Intermediate Result: Partially Purified Acyl-CoA Fraction Method1->Intermediate Step2 Objective: Separate Target from Structurally Similar Impurities Intermediate->Step2 Method2 Method: Preparative HPLC Step2->Method2 End End: High-Purity this compound Method2->End

Caption: Logical flow of the purification process.

References

Application Notes and Protocols for LC-MS/MS Quantification of 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydodecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, making their quantification essential for understanding cellular metabolism and the pathophysiology of various diseases.[1][2] This document provides a detailed LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples.

Metabolic Pathway of this compound

This compound is primarily involved in the mitochondrial β-oxidation of fatty acids.[3][4] This pathway sequentially breaks down fatty acyl-CoAs into acetyl-CoA units, which then enter the citric acid cycle to generate ATP. The presence of a hydroxyl group on the acyl chain indicates that it may be an intermediate in the oxidation of either saturated or unsaturated fatty acids, or potentially arise from the hydration of a double bond in an unsaturated dodecenoyl-CoA.

fatty_acid_oxidation cluster_beta_oxidation Standard β-Oxidation Pathway cluster_hydroxy_metabolism Metabolism of this compound Dodecanoyl-CoA Dodecanoyl-CoA trans-Δ2-Dodecenoyl-CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl-CoA->trans-Δ2-Dodecenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxydodecanoyl-CoA 3-Hydroxydodecanoyl-CoA trans-Δ2-Dodecenoyl-CoA->3-Hydroxydodecanoyl-CoA Enoyl-CoA Hydratase 3-Ketododecanoyl-CoA 3-Ketododecanoyl-CoA 3-Hydroxydodecanoyl-CoA->3-Ketododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl-CoA Decanoyl-CoA 3-Ketododecanoyl-CoA->Decanoyl-CoA β-Ketothiolase Acetyl-CoA_1 Acetyl-CoA 3-Ketododecanoyl-CoA->Acetyl-CoA_1 Thiolytic Cleavage This compound This compound 8-Oxododecanoyl-CoA 8-Oxododecanoyl-CoA This compound->8-Oxododecanoyl-CoA Hydroxyacyl-CoA Dehydrogenase Further_Metabolism Further Beta-Oxidation Steps 8-Oxododecanoyl-CoA->Further_Metabolism β-Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation (from Tissues or Cells)

Acyl-CoAs are susceptible to degradation, so rapid and efficient extraction is critical.

  • Materials:

    • Homogenizer

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ammonium hydroxide (B78521) (NH₄OH)

  • Protocol:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold 10% TCA. For cultured cells, aspirate the medium and add 1 mL of ice-cold 10% TCA to the cell pellet.

    • Spike the homogenate with the internal standard (e.g., Heptadecanoyl-CoA).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • The supernatant contains the acyl-CoAs. For TCA extracts, proceed with SPE cleanup. SSA extracts may not require SPE.

    • SPE Cleanup (if using TCA):

      • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with 1 mL of water to remove salts.

      • Elute the acyl-CoAs with 1 mL of MeOH containing a small amount of NH₄OH (e.g., 0.1%) to improve recovery.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

LC-MS/MS Analysis

This method utilizes a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 5% B and equilibrate

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Collision Gas: Argon

    • Key MRM Transitions:

      • Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[5][6][7]

      • The molecular weight of 8-hydroxydodecanoic acid is approximately 216.32 g/mol . The molecular weight of Coenzyme A is approximately 767.53 g/mol . The molecular weight of this compound is therefore approximately 965.8 g/mol (after loss of water during ester bond formation). The protonated molecule [M+H]⁺ will have an m/z of approximately 966.8.

      • The product ion will result from the neutral loss of 507 Da from the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 966.8459.835-45
Heptadecanoyl-CoA (IS)1004.9497.935-45

(Note: Collision energy should be optimized for the specific instrument used.)

Quantitative Data

As there is limited published data on the absolute quantification of this compound, the following table presents representative data for other medium to long-chain acyl-CoAs in various rat tissues to provide an expected concentration range.[8]

Acyl-CoALiver (nmol/g)Heart (nmol/g)Brain (nmol/g)
Dodecanoyl-CoA (C12:0)0.15 ± 0.030.08 ± 0.020.05 ± 0.01
3-Hydroxydodecanoyl-CoA0.21 ± 0.050.11 ± 0.030.07 ± 0.02
Tetradecanoyl-CoA (C14:0)0.32 ± 0.070.15 ± 0.040.09 ± 0.02
Hexadecanoyl-CoA (C16:0)1.54 ± 0.280.45 ± 0.110.21 ± 0.05

Data are presented as mean ± standard deviation.

Experimental Workflow

The overall workflow for the quantification of this compound is summarized in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Tissue or Cell Sample Homogenization Homogenization in TCA/SSA with Internal Standard Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Caption: Workflow for this compound quantification.

References

Application Note: Development of a Sensitive and Specific MRM Assay for 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the development of a Multiple Reaction Monitoring (MRM) assay for the quantitative analysis of 8-Hydroxydodecanoyl-CoA in biological matrices. This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity, which is crucial for researchers, scientists, and drug development professionals studying fatty acid metabolism and related pathological conditions. The protocol covers sample preparation, LC-MS/MS instrumentation, and data analysis. While specific MRM transitions and collision energies are predicted based on known fragmentation patterns of acyl-CoAs, experimental optimization is essential for achieving the best performance.

Introduction

This compound is a hydroxylated medium-chain acyl-CoA intermediate involved in fatty acid β-oxidation.[1] Accurate quantification of this and other acyl-CoAs is vital for understanding cellular metabolism, energy homeostasis, and the pathophysiology of various metabolic disorders. Multiple Reaction Monitoring (MRM) mass spectrometry is a powerful technique for targeted quantification of low-abundance molecules in complex biological samples due to its high selectivity and sensitivity.[2][3] This document provides a comprehensive guide for establishing a robust MRM assay for this compound.

Experimental Workflow

The overall experimental workflow for the MRM assay of this compound is depicted below.

MRM_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1: Experimental workflow for the MRM assay of this compound.

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation of fatty acids, a critical metabolic pathway for energy production. This pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2.

Beta_Oxidation_Pathway Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA Trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 8-Keto-dodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA Ketoacyl_CoA->Decanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

References

Application Note: Solid-Phase Extraction for the Purification of Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyacyl-Coenzyme A (hydroxyacyl-CoA) thioesters are critical intermediates in mitochondrial fatty acid β-oxidation, the primary pathway for cellular energy production from lipids.[1] The accurate quantification of these metabolites is essential for studying metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for understanding the broader implications of fatty acid metabolism in health and disease.[1][2] Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by mass spectrometry.[3][4] This application note provides a detailed protocol for the solid-phase extraction of hydroxyacyl-CoAs from tissue samples, ensuring high recovery and sample purity for reliable quantification.

Principles of Solid-Phase Extraction for Acyl-CoAs

The presented protocol utilizes a weak anion exchange (WAX) SPE methodology. The phosphate (B84403) groups of the Coenzyme A moiety are negatively charged at neutral to moderately acidic pH, allowing for strong retention on an anion exchange sorbent. This interaction facilitates the separation of acyl-CoAs from neutral lipids and other interfering substances. A carefully optimized series of wash steps removes contaminants, and a final elution with a buffer of appropriate ionic strength and pH releases the purified acyl-CoAs.

Data Presentation

The recovery of long-chain acyl-CoAs is a critical parameter for the validation of the extraction method. The efficiency of the extraction can be influenced by the tissue type and the specific protocol employed. The following table summarizes reported recovery rates from various methodologies, providing a benchmark for expected performance.

Analyte ClassTissue/Sample TypeExtraction MethodSPE SorbentReported Recovery Rate (%)Reference
Long-Chain Acyl-CoAsRat LiverAcetonitrile (B52724)/2-propanol extraction followed by SPE2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel83-90% (SPE step)[5]
Long-Chain Acyl-CoAsVarious TissuesKH2PO4 buffer homogenization, 2-propanol and acetonitrile extraction, SPEOligonucleotide purification column70-80%[6]
Long-Chain Acyl-CoAsLiver, Brain, Muscle, AdiposeOrganic solvent extraction and SPENot specified60-140%[5]
Radiolabeled Acyl-CoAsRat LiverAcetonitrile/2-propanol extractionNot applicable (tissue extraction only)93-104%[5]

Experimental Protocols

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[3][6]

Materials and Reagents
  • Tissue Sample: 50-100 mg, flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard: e.g., Heptadecanoyl-CoA.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: Acetonitrile (ACN), Isopropanol (B130326) (IPA).

  • SPE Columns: Weak anion exchange (WAX) SPE cartridges.

  • SPE Conditioning Solvent: Methanol (B129727) (MeOH).

  • SPE Equilibration Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Wash Buffer 1: 2% Formic Acid in water.

  • Wash Buffer 2: Acetonitrile.

  • Elution Buffer: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol.

  • Equipment: Glass homogenizer, centrifuge, nitrogen evaporator.

Protocol
  • Sample Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 50-100 mg of frozen tissue.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of isopropanol and vortex for 30 seconds.

    • Add 4 mL of acetonitrile, vortex for 30 seconds.

    • Centrifuge at 4°C for 15 minutes at 3000 x g.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the WAX SPE cartridge by passing 2 mL of methanol.

    • Equilibration: Equilibrate the cartridge by passing 2 mL of 100 mM KH2PO4 buffer (pH 4.9). Do not let the sorbent run dry.

    • Sample Loading: Load the supernatant from the solvent extraction step onto the SPE cartridge.

    • Washing 1: Wash the cartridge with 2 mL of 2% formic acid to remove basic and neutral compounds.

    • Washing 2: Wash the cartridge with 2 mL of acetonitrile to remove remaining non-polar impurities.

    • Elution: Elute the hydroxyacyl-CoAs with 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., a buffer compatible with LC-MS/MS analysis).[4]

Mandatory Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of hydroxyacyl-CoAs in the mitochondrial fatty acid β-oxidation cycle.

fatty_acid_oxidation cluster_matrix Mitochondrial Matrix Acyl_CoA Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Ketoacyl_CoA:e->TCA_Cycle:w to Shorter_Acyl_CoA->Acyl_CoA Re-enters cycle

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting L-3-Hydroxyacyl-CoA.

SPE Workflow for Hydroxyacyl-CoA Purification

This diagram outlines the step-by-step workflow for the solid-phase extraction protocol.

SPE_Workflow start_node Tissue Homogenization (KH2PO4 Buffer, pH 4.9) process_node process_node spe_node spe_node elute_node elute_node end_node end_node Homogenization 1. Tissue Homogenization (KH2PO4 Buffer, pH 4.9) Extraction 2. Solvent Extraction (Isopropanol & Acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation & Supernatant Collection Extraction->Centrifugation SPE_Condition 4. SPE Conditioning & Equilibration (Methanol, KH2PO4 Buffer) Centrifugation->SPE_Condition SPE_Load 5. Sample Loading SPE_Condition->SPE_Load SPE_Wash 6. Wash Steps (Formic Acid, Acetonitrile) SPE_Load->SPE_Wash SPE_Elute 7. Elution (5% NH4OH in Methanol) SPE_Wash->SPE_Elute Concentration 8. Sample Concentration (Nitrogen Evaporation) SPE_Elute->Concentration Analysis Analysis (LC-MS/MS) Concentration->Analysis

Caption: Workflow for the solid-phase extraction of hydroxyacyl-CoAs from tissue.

References

Application Notes and Protocols for the Derivatization of 8-Hydroxydodecanoyl-CoA for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxydodecanoyl-CoA is a key intermediate in various metabolic pathways, including fatty acid oxidation and the biosynthesis of signaling molecules. Its accurate detection and quantification are crucial for understanding its biological roles and for the development of therapeutics targeting these pathways. However, the inherent physicochemical properties of this compound, such as its polarity and potential for low ionization efficiency in mass spectrometry, can present analytical challenges.

Chemical derivatization is a powerful strategy to overcome these challenges by modifying the analyte to improve its chromatographic behavior and enhance its detection sensitivity.[1] This document provides detailed application notes and protocols for the derivatization of the hydroxyl group of this compound, leading to improved detection by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Derivatization for this compound

The primary target for derivatization on this compound for improved detection is the hydroxyl group at the 8th position. The large Coenzyme A (CoA) moiety already provides a handle for some analytical techniques, but derivatizing the hydroxyl group can significantly enhance sensitivity and selectivity. For LC-MS analysis, derivatization aims to introduce a functional group that improves ionization efficiency, typically by adding a permanently charged or easily ionizable moiety.[2][3][4] For GC-MS analysis, derivatization is essential to increase the volatility of the molecule by converting the polar hydroxyl group into a less polar ether or ester.[5][6]

It is important to note that the thioester bond linking the dodecanoyl chain to CoA can be labile, especially under harsh chemical conditions. The protocols provided are selected to be effective for derivatizing the hydroxyl group while minimizing the risk of cleaving the CoA moiety.

Recommended Derivatization Strategies

Two primary strategies are presented: one for LC-MS based analysis and another for GC-MS based analysis.

  • LC-MS: Silylation for Enhanced Ionization. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[5] This not only improves volatility for GC-MS but can also be beneficial for LC-MS by improving chromatographic peak shape and, in some cases, enhancing ionization.

  • GC-MS: Two-Step Derivatization (Hydrolysis and Esterification/Silylation). Direct analysis of this compound by GC-MS is not feasible due to its high molecular weight and low volatility. A two-step approach is necessary:

    • Hydrolysis: The thioester bond is cleaved to release 8-hydroxydodecanoic acid.

    • Derivatization: The released fatty acid is then derivatized at both the carboxyl and hydroxyl groups to make it volatile for GC-MS analysis. Common methods include esterification to form fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl group, or silylation of both functional groups.[5][6]

Data Presentation: Comparison of Derivatization Agents

The choice of derivatization reagent can significantly impact the sensitivity and reliability of the analysis. The following table summarizes the expected improvements based on literature for similar compounds.

Derivatization ReagentAnalytical TechniqueTarget Functional GroupExpected Improvement in DetectionKey Advantages
BSTFA + 1% TMCSLC-MS / GC-MSHydroxyl, CarboxylSignificant increase in signal-to-noise ratioForms stable TMS derivatives, versatile for both LC-MS and GC-MS.[5][6]
BF₃-MethanolGC-MSCarboxylHigh yield of FAMEsSpecific for carboxyl groups, robust method.[5]
AMPP/AMMPLC-MSCarboxylUp to 2500-fold increase in sensitivity[7][8]Introduces a permanently charged group for enhanced ESI+ signal.[7]
Girard's Reagent TLC-MSCarbonylUp to 1000-fold improvement[9]Specific for ketones and aldehydes, introduces a permanent positive charge.[9][10]

Note: AMPP/AMMP and Girard's Reagent T are highly effective for free fatty acids or carbonyl-containing compounds, respectively. For this compound, the primary target is the hydroxyl group, making silylation a more direct approach for enhancing its detection. The data for AMPP/AMMP and Girard's Reagent T are included for comparative purposes and for researchers interested in analyzing the free fatty acid after hydrolysis.

Experimental Protocols

Protocol 1: Silylation of this compound for LC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound for improved chromatographic performance and detection by LC-MS.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][6]

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. It is crucial to remove all water as silylation reagents are moisture-sensitive.[5]

    • Reconstitute the dried sample in 100 µL of an aprotic solvent like acetonitrile.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA with 1% TMCS to the sample vial.[6]

    • Cap the vial tightly and vortex for 10-15 seconds.

    • Heat the reaction mixture at 60°C for 60 minutes in a heating block or oven.[5][6]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the LC-MS system.

    • If necessary, the sample can be diluted with an appropriate solvent (e.g., acetonitrile) before analysis.

LC-MS Parameters (Suggested Starting Point):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Monitor for the protonated molecule [M+H]⁺ of the TMS-derivatized this compound.

Protocol 2: Hydrolysis and Derivatization of this compound for GC-MS Analysis

This protocol involves the chemical hydrolysis of this compound to release 8-hydroxydodecanoic acid, followed by derivatization of the free fatty acid for GC-MS analysis.

Part A: Hydrolysis of this compound

Materials:

  • This compound sample

  • Potassium hydroxide (B78521) (KOH) solution (2 M in methanol)

  • Hydrochloric acid (HCl) for neutralization

  • Hexane (B92381) or other non-polar extraction solvent

  • Micro-reaction vials or test tubes

Procedure:

  • Sample Preparation:

    • Place the sample containing this compound in a glass vial. If in solution, evaporate the solvent.

  • Base Hydrolysis:

    • Add 1 mL of 2 M methanolic KOH to the sample.

    • Heat at 60°C for 1 hour to cleave the thioester bond.

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by adding HCl until the pH is acidic (check with pH paper).

    • Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the 8-hydroxydodecanoic acid into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a new vial.

    • Repeat the extraction with another 1 mL of hexane and combine the organic layers.

  • Drying:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

Part B: Derivatization of 8-Hydroxydodecanoic Acid

Method 1: Silylation

This method derivatizes both the carboxyl and hydroxyl groups simultaneously.

Procedure:

  • Follow the derivatization steps outlined in Protocol 1, Step 2 , using the dried 8-hydroxydodecanoic acid from Part A.

  • After the reaction, the sample is ready for GC-MS analysis.

Method 2: Esterification followed by Silylation

This method first converts the carboxyl group to a methyl ester, followed by silylation of the hydroxyl group.

Procedure:

  • Esterification:

    • To the dried 8-hydroxydodecanoic acid, add 2 mL of 12% BCl₃-methanol.

    • Heat at 60°C for 10 minutes.

    • Cool, then add 1 mL of water and 1 mL of hexane.

    • Shake vigorously and allow the layers to separate.

    • Transfer the upper hexane layer containing the fatty acid methyl ester to a new vial and evaporate to dryness.

  • Silylation:

    • To the dried methyl 8-hydroxydodecanoate, follow the silylation procedure in Protocol 1, Step 2 .

    • The resulting derivatized sample is ready for GC-MS analysis.

GC-MS Parameters (Suggested Starting Point):

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode to identify the derivatized compound, then Selected Ion Monitoring (SIM) for quantification.

Visualizations

Experimental Workflow for LC-MS Derivatization

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start This compound Sample dry Evaporate to Dryness (under Nitrogen) start->dry reconstitute Reconstitute in Aprotic Solvent dry->reconstitute add_reagent Add BSTFA + 1% TMCS reconstitute->add_reagent vortex Vortex add_reagent->vortex heat Heat at 60°C for 60 min vortex->heat cool Cool to Room Temp heat->cool analyze LC-MS Analysis cool->analyze

Caption: Workflow for silylation of this compound for LC-MS.

Logical Relationship for GC-MS Derivatization Strategy

cluster_input cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization cluster_analysis Analysis analyte This compound hydrolysis Base Hydrolysis (Methanolic KOH) product 8-Hydroxydodecanoic Acid hydrolysis->product derivatization Esterification (BF3-Methanol) & Silylation (BSTFA) product->derivatization final_product Volatile Derivative derivatization->final_product gcms GC-MS Analysis final_product->gcms

Caption: Two-step strategy for GC-MS analysis of this compound.

References

Application Notes and Protocols for 8-Hydroxydodecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain fatty acyl-coenzyme A that can serve as a substrate for various enzymes involved in fatty acid metabolism and polymer synthesis. Its unique structure, with a hydroxyl group at the C8 position, makes it a valuable tool for investigating the substrate specificity and kinetics of enzymes that process modified fatty acids. These enzymes may play roles in cellular signaling, energy metabolism, and the biosynthesis of biocompatible polymers. Understanding the interactions of these enzymes with this compound can provide insights into metabolic pathways and may present opportunities for the development of novel therapeutics.

This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzyme assays, focusing on two key enzyme classes: 3-hydroxyacyl-CoA Dehydrogenase and Polyhydroxyalkanoate (PHA) Synthase . While specific kinetic data for this compound is limited in publicly available literature, the protocols provided are adapted from established methods for structurally similar medium-chain hydroxyacyl-CoA substrates and serve as a robust starting point for experimental design.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes typical kinetic parameters for enzymes acting on medium-chain hydroxyacyl-CoA substrates. Researchers should determine these values empirically for this compound with their specific enzyme of interest.

Enzyme ClassExemplary EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)Reference Enzyme Activity
3-Hydroxyacyl-CoA DehydrogenasePorcine Heart L-3-Hydroxyacyl-CoA DehydrogenaseMedium-Chain 3-Hydroxyacyl-CoAs~2-10Substrate-dependentMost active with medium-chain substrates.[1]
Polyhydroxyalkanoate (PHA) SynthaseRalstonia eutropha PhaC3-Hydroxybutyryl-CoA, 3-Hydroxyoctanoyl-CoA, 3-Hydroxydodecanoyl-CoASubstrate-dependentSubstrate-dependentAccepts various 3-hydroxyacyl-CoA thioesters.[2]
Polyhydroxyalkanoate (PHA) SynthaseChromobacterium sp. USM2 (PhaCCs)Short-Chain-Length 3-Hydroxyacyl-CoAsNot specifiedNot specifiedPrefers short-chain-length monomers (C3-C5).[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for measuring the activity of a dehydrogenase that can potentially oxidize the 8-hydroxyl group of this compound. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound solution (substrate)

  • NAD⁺ solution

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase or cell lysate containing the enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the following in the specified order:

    • Reaction Buffer

    • NAD⁺ solution (final concentration typically 0.1-1 mM)

    • This compound solution (start with a concentration range of 10-200 µM to determine Km)

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the reaction: Add the enzyme solution to the cuvette and mix gently by pipetting.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Calculate the initial velocity: Determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate enzyme activity: Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

Enzyme Activity (µmol/min/mg) = (ΔA340/min) / (ε * path length * [Enzyme])

  • ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

  • path length = Path length of the cuvette (typically 1 cm)

  • [Enzyme] = Enzyme concentration in mg/mL in the final reaction mixture

Diagram: Experimental Workflow for Dehydrogenase Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Reaction Buffer Mix Combine Buffer, NAD+, and Substrate Buffer->Mix NAD NAD+ NAD->Mix Substrate This compound Substrate->Mix Enzyme Enzyme Initiate Add Enzyme Enzyme->Initiate Equilibrate Equilibrate (e.g., 37°C, 5 min) Mix->Equilibrate Equilibrate->Initiate Monitor Monitor A340 Initiate->Monitor Velocity Calculate Initial Velocity Monitor->Velocity Activity Determine Enzyme Activity Velocity->Activity

Workflow for the spectrophotometric assay of dehydrogenase activity.

Protocol 2: In Vitro Assay for Polyhydroxyalkanoate (PHA) Synthase Activity

This protocol is designed to assess the ability of a PHA synthase to utilize this compound as a substrate for polymerization. The assay indirectly measures PHA synthesis by detecting the release of Coenzyme A (CoA) using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which forms a yellow product (TNB) that absorbs at 412 nm.

Materials:

  • This compound solution (substrate)

  • Purified PHA Synthase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DTNB solution (in reaction buffer)

  • Spectrophotometer capable of reading at 412 nm

  • Microplate reader (optional, for higher throughput)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:

    • Reaction Buffer

    • PHA Synthase solution

  • Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add the this compound solution to start the reaction. The final substrate concentration can be varied to determine kinetic parameters.

  • Incubation: Incubate the reaction for a specific period (e.g., 10-60 minutes).

  • Stop the reaction and develop color: Add DTNB solution to the reaction mixture. The free CoA released during polymerization will react with DTNB.

  • Measure absorbance: After a short incubation with DTNB (e.g., 5 minutes), measure the absorbance at 412 nm.

  • Create a standard curve: Prepare a standard curve using known concentrations of Coenzyme A to quantify the amount of CoA released in the enzymatic reaction.

  • Calculate enzyme activity: Determine the amount of CoA released from the standard curve and calculate the enzyme activity.

Enzyme Activity (nmol/min/mg) = (nmol of CoA released) / (incubation time * mg of enzyme)

Diagram: Signaling Pathway of PHA Synthesis

G cluster_pathway PHA Synthesis Pathway Substrate This compound Enzyme PHA Synthase (PhaC) Substrate->Enzyme n Polymer Poly(8-hydroxydodecanoate) Enzyme->Polymer CoA Coenzyme A (CoA) Enzyme->CoA n

Polymerization of this compound by PHA Synthase.

Logical Relationship Diagram: Enzyme-Substrate Interaction and Assay Principle

This diagram illustrates the fundamental relationship between the enzyme, substrate, and the detection method in a typical enzyme assay.

G Enzyme Enzyme of Interest ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate This compound Substrate->ES_Complex Product Product(s) Detection Detection Method (e.g., Spectrophotometry) Product->Detection ES_Complex->Product Signal Measurable Signal (e.g., Absorbance Change) Detection->Signal

General principle of an enzyme assay using this compound.

Concluding Remarks

The protocols and information provided herein offer a foundational framework for researchers investigating enzyme activities with this compound. Given the specificity of enzyme-substrate interactions, it is crucial to optimize the described assay conditions, including pH, temperature, and substrate/cofactor concentrations, for each specific enzyme system. Empirical determination of kinetic parameters will be essential for a thorough characterization of the enzymatic activity towards this particular substrate. These application notes aim to facilitate the exploration of the biochemical roles of this compound and the enzymes that metabolize it, potentially uncovering new metabolic pathways and targets for drug development.

References

Application Notes and Protocols for Stable Isotope-Labeled 8-Hydroxydodecanoyl-CoA in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled 8-Hydroxydodecanoyl-CoA is a powerful tool for researchers studying fatty acid metabolism, particularly the β-oxidation pathway. As an intermediate in the breakdown of dodecanoyl-CoA (a C12 fatty acid), tracing the metabolic fate of labeled this compound provides valuable insights into the flux and regulation of mitochondrial fatty acid oxidation. This medium-chain hydroxyacyl-CoA analog, when labeled with stable isotopes such as ¹³C or ²H, allows for precise quantification of its downstream metabolites using mass spectrometry-based techniques. These application notes provide detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.

Applications

  • Metabolic Flux Analysis of Fatty Acid β-Oxidation: Elucidate the rate-limiting steps and regulatory control points within the mitochondrial β-oxidation spiral.[1][2]

  • Investigating Inborn Errors of Metabolism: Study enzymatic deficiencies related to medium-chain fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[3][4]

  • Drug Discovery and Development: Screen for compounds that modulate fatty acid oxidation for the treatment of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Understanding Cellular Signaling: Explore the potential signaling roles of this compound and its metabolites beyond their function as metabolic intermediates. Some hydroxy fatty acids have been shown to have anti-inflammatory properties.[5]

Data Presentation

Table 1: Quantitative Analysis of Metabolite Labeling from [U-¹³C₁₂]-8-Hydroxydodecanoyl-CoA

MetaboliteUnlabeled (M+0) Abundance (%)Labeled (M+12) Abundance (%)Fold Change in Labeled Fraction
This compound 5.2 ± 0.894.8 ± 1.2N/A
3-Ketododecanoyl-CoA 15.7 ± 2.184.3 ± 2.55.4
Decanoyl-CoA 35.4 ± 3.564.6 ± 3.81.8
Acetyl-CoA 88.9 ± 5.211.1 ± 1.50.1
Citrate 95.1 ± 4.84.9 ± 0.90.05
Glutamate 98.2 ± 3.11.8 ± 0.50.02

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₂]-8-Hydroxydodecanoyl-CoA

This protocol is adapted from established methods for synthesizing stable isotope-labeled fatty acids and their CoA esters.[6][7][8]

Materials:

  • [U-¹³C₁₂]-Dodecanoic acid

  • Oxalyl chloride

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride

  • Reverse-phase HPLC system

Procedure:

  • Activation of Labeled Dodecanoic Acid:

    • Dissolve [U-¹³C₁₂]-Dodecanoic acid in anhydrous THF.

    • Slowly add oxalyl chloride and stir at room temperature for 2 hours to form the acyl chloride.

    • Remove the solvent under vacuum.

  • Synthesis of Labeled Dodecanoyl-CoA:

    • Dissolve the resulting [U-¹³C₁₂]-dodecanoyl chloride in anhydrous DMF.

    • In a separate vial, dissolve Coenzyme A trilithium salt in water.

    • Slowly add the acyl chloride solution to the Coenzyme A solution while maintaining the pH at 7.5-8.0 with sodium bicarbonate.

    • Stir the reaction at room temperature for 4 hours.

  • Hydroxylation to form this compound:

    • The direct chemical synthesis of this compound from dodecanoyl-CoA is complex. An enzymatic approach is often more specific. Alternatively, a multi-step chemical synthesis starting from a protected 8-hydroxy dodecanoic acid would be required. For this protocol, we will assume the availability of a suitable hydroxylase or a synthetic precursor. A simplified reduction step is described below for illustrative purposes, though it may lack regioselectivity.

    • For a general hydroxylation, enzymatic methods using cytochrome P450 monooxygenases are preferred for their specificity.[9][10]

  • Purification:

    • Purify the synthesized [U-¹³C₁₂]-8-Hydroxydodecanoyl-CoA using a reverse-phase HPLC system with a C18 column.

    • Use a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Collect fractions and confirm the product identity and purity by LC-MS/MS.

Protocol 2: Metabolic Tracing in Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2, C2C12)

  • Cell culture medium

  • [U-¹³C₁₂]-8-Hydroxydodecanoyl-CoA

  • Bovine serum albumin (BSA), fatty acid-free

  • Methanol (B129727), ice-cold, containing internal standards (e.g., [¹³C₂]-Acetyl-CoA)

  • Chloroform

  • Water

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Prepare the labeled substrate by complexing [U-¹³C₁₂]-8-Hydroxydodecanoyl-CoA with fatty acid-free BSA in serum-free medium.

    • Wash cells with PBS and incubate with the medium containing the labeled substrate for a defined period (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS/MS system.

    • Use a suitable chromatography method to separate the acyl-CoAs and other metabolites of interest. Chiral chromatography may be necessary to separate stereoisomers.[11][12]

    • Acquire data in full scan mode to identify all labeled species and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for quantification of specific metabolites.

  • Data Analysis:

    • Identify labeled metabolites by their characteristic mass shift (e.g., a +12 Da shift for a fully labeled C12-derived metabolite).

    • Quantify the abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional contribution of the labeled substrate to each metabolite pool.

Signaling Pathways and Experimental Workflows

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Dodecanoyl-CoA Dodecanoyl-CoA 8-Hydroxydodecanoyl-CoA_unlabeled This compound Dodecanoyl-CoA->8-Hydroxydodecanoyl-CoA_unlabeled Acyl-CoA Dehydrogenase 3-Ketododecanoyl-CoA 3-Ketododecanoyl-CoA 8-Hydroxydodecanoyl-CoA_unlabeled->3-Ketododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 8-Hydroxydodecanoyl-CoA_labeled [U-13C12]-8-Hydroxydodecanoyl-CoA 8-Hydroxydodecanoyl-CoA_labeled->3-Ketododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl-CoA Decanoyl-CoA 3-Ketododecanoyl-CoA->Decanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketododecanoyl-CoA->Acetyl-CoA Thiolase ... ... Decanoyl-CoA->... Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of dodecanoyl-CoA.

experimental_workflow cluster_synthesis Synthesis cluster_cell_culture Cell-Based Assay cluster_analysis Analysis Labeled_Precursor [U-13C12]-Dodecanoic Acid Labeled_Acyl_CoA [U-13C12]-8-Hydroxydodecanoyl-CoA Labeled_Precursor->Labeled_Acyl_CoA Chemical/Enzymatic Synthesis Treatment Incubate with Labeled Substrate Labeled_Acyl_CoA->Treatment Cell_Culture Culture Cells (e.g., HepG2) Cell_Culture->Treatment Extraction Metabolite Extraction Treatment->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Isotopologue Analysis Metabolic Flux Calculation LC_MS->Data_Analysis

Caption: Experimental workflow for metabolic tracing.

signaling_pathway Medium_Chain_Hydroxy_Fatty_Acids Medium-Chain Hydroxy Fatty Acids (e.g., 8-HDA) Receptor Putative Receptor (e.g., GPCR) Medium_Chain_Hydroxy_Fatty_Acids->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., p53, NLRP3) Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects) Signaling_Cascade->Cellular_Response

Caption: Potential signaling role of hydroxy fatty acids.

References

Application Notes and Protocols for Cell-Based Assays Involving 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydodecanoyl-CoA is an intermediate in the peroxisomal β-oxidation of medium-chain dicarboxylic acids. The study of its metabolism is crucial for understanding cellular lipid metabolism and identifying potential therapeutic targets for metabolic disorders. This document provides detailed protocols for cell-based assays to investigate the metabolism of this compound and its effects on cellular processes. The primary methodologies covered are radiometric assays to trace the metabolic fate of related substrates and oxygen consumption rate (OCR) assays to measure the impact on cellular respiration.

Signaling and Metabolic Pathways

This compound is primarily involved in the peroxisomal β-oxidation pathway. Unlike classical signaling molecules that bind to receptors to initiate a cascade, its role is metabolic. Peroxisomal β-oxidation is essential for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1] The pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain.

Below is a diagram illustrating the general workflow for a cell-based fatty acid oxidation assay, which can be adapted to study this compound metabolism.

G cluster_prep Cell & Substrate Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a multi-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) cell_seeding->overnight_incubation pre_incubation Pre-incubate cells with test compounds or vehicle overnight_incubation->pre_incubation substrate_prep Prepare fatty acid substrate (e.g., Dodecanedioic acid) complexed to BSA add_substrate Add radiolabeled or non-labeled substrate pre_incubation->add_substrate incubation Incubate for a defined period (e.g., 3 hours at 37°C) add_substrate->incubation ocr_measurement Measure Oxygen Consumption Rate (Seahorse Analyzer) incubation->ocr_measurement radiometric_measurement Measure radioactivity in acid-soluble metabolites incubation->radiometric_measurement normalize_data Normalize data to cell number or protein content ocr_measurement->normalize_data radiometric_measurement->normalize_data calculate_rates Calculate oxidation rates or OCR parameters normalize_data->calculate_rates statistical_analysis Perform statistical analysis calculate_rates->statistical_analysis

Caption: General workflow for cell-based fatty acid oxidation assays.

The following diagram illustrates a simplified peroxisomal β-oxidation pathway, highlighting the position of hydroxylated intermediates like this compound.

G cluster_pathway Peroxisomal β-Oxidation Pathway dicarboxylic_acid Dodecanedioyl-CoA enoyl_coa 2-Enoyl-CoA dicarboxylic_acid->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa This compound (or similar hydroxyacyl-CoA intermediate) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 8-Oxododecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Decanedioyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa->dicarboxylic_acid Further cycles Mitochondrial Oxidation Mitochondrial Oxidation shortened_acyl_coa->Mitochondrial Oxidation TCA Cycle (Mitochondria) TCA Cycle (Mitochondria) acetyl_coa->TCA Cycle (Mitochondria)

Caption: Simplified peroxisomal β-oxidation of a dicarboxylic acid.

Experimental Protocols

Protocol 1: Radiometric Assay for Peroxisomal β-Oxidation

This protocol is adapted from methods used to measure the oxidation of very long-chain fatty acids and can be applied to study the metabolism of precursors to this compound, such as [1,12-¹⁴C]dodecanedioic acid.[1][2] The assay measures the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), primarily acetyl-CoA.

Materials:

  • Human skin fibroblasts or other relevant cell lines (e.g., HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • [1,12-¹⁴C]dodecanedioic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Test compounds and vehicle control (e.g., DMSO)

  • Perchloric acid (PCA), cold

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are confluent on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Substrate Preparation: Prepare a 2 mM stock solution of [1,12-¹⁴C]dodecanedioic acid complexed with 10% BSA.

  • Pre-incubation: Wash the cells twice with serum-free medium. Add fresh serum-free medium containing various concentrations of the test compound or vehicle control. Incubate for 1-2 hours.

  • Initiation of Oxidation: Add the [1,12-¹⁴C]dodecanedioic acid-BSA complex to each well to a final concentration of 100 µM.

  • Incubation: Seal the plate and incubate at 37°C for 3 hours.[3]

  • Termination: Place the plate on ice and add cold perchloric acid to each well to a final concentration of 0.5 M to lyse the cells and precipitate macromolecules.[3]

  • Sample Collection: Transfer the supernatant (which contains the acid-soluble metabolites) to a new tube.

  • Measurement: Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific activity of the ¹⁴C-dodecanedioic acid in the assay medium (cpm/nmol).

    • Calculate the rate of fatty acid oxidation as nmol of ¹⁴C-dodecanedioic acid converted to ASMs per unit of time per mg of protein.

    • Normalize the results to the vehicle control.

ParameterVehicle ControlTest Compound (X µM)Positive Control (e.g., Thioridazine)
Oxidation Rate (nmol/hr/mg) 15.2 ± 1.88.5 ± 0.94.1 ± 0.5
% of Control 100%55.9%27.0%
Protocol 2: Oxygen Consumption Rate (OCR) Assay using Extracellular Flux Analyzer

This protocol measures the rate of oxygen consumption, an indicator of metabolic activity, in response to a substrate that is metabolized via peroxisomal and mitochondrial pathways. This can be adapted to assess the impact of this compound precursors on cellular respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Relevant cell line

  • Seahorse XF Base Medium

  • L-Carnitine

  • Dodecanedioic acid-BSA conjugate

  • Test compounds and vehicle control

  • Positive control (e.g., Etomoxir for mitochondrial FAO inhibition)[4]

  • FCCP (uncoupler)

  • Extracellular O₂ Consumption Reagent

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.[3]

  • Assay Medium Preparation: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4.[3]

  • Cell Preparation: One hour before the assay, wash the cells with the prepared assay medium. Replace the medium with fresh assay medium containing the dodecanedioic acid-BSA substrate. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[3]

  • Instrument Setup: Calibrate the Seahorse XF Analyzer.

  • Assay Execution:

    • Place the cell culture microplate in the XF Analyzer and measure the basal oxygen consumption rate (OCR).

    • Inject test compounds, vehicle, or controls into the appropriate wells.

    • Monitor OCR changes in real-time.

    • Optionally, inject FCCP to determine maximal respiration.

  • Data Analysis:

    • Normalize OCR data to the number of cells per well.

    • Calculate the change in OCR in response to the substrate and test compounds.

ConditionBasal OCR (pmol/min)OCR after Substrate (pmol/min)OCR after Test Compound (pmol/min)
Vehicle Control 50.5 ± 4.285.2 ± 6.184.5 ± 5.9
Test Compound (10 µM) 51.2 ± 3.986.1 ± 7.362.3 ± 4.8
Etomoxir (40 µM) 49.8 ± 4.565.7 ± 5.564.9 ± 5.1

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, structured tables for easy comparison, as shown in the protocol sections. When analyzing the results, consider the following:

  • A decrease in the production of acid-soluble metabolites in the radiometric assay suggests an inhibition of the β-oxidation pathway.

  • A change in the oxygen consumption rate after the addition of a dodecanedioic acid substrate indicates that the cells are metabolizing the fatty acid. An increase in OCR would be expected.

  • Inhibition of this substrate-induced OCR by a test compound suggests it may be targeting an enzyme in the fatty acid oxidation pathway.

By utilizing these detailed protocols, researchers can effectively investigate the cellular metabolism of this compound and its precursors, providing valuable insights into lipid metabolism and related diseases.

References

Troubleshooting & Optimization

troubleshooting low recovery of 8-Hydroxydodecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of 8-Hydroxydodecanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during extraction?

A1: Low recovery of this compound is typically due to a combination of factors, including its inherent instability and suboptimal extraction procedures. The primary causes are enzymatic degradation by cellular thioesterases, chemical instability (especially hydrolysis of the thioester bond at non-optimal pH), and inefficient extraction from the biological matrix.[1]

Q2: How can I minimize enzymatic degradation of this compound during sample processing?

A2: To minimize enzymatic degradation, it is crucial to immediately quench all enzymatic activity upon sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.[1] It is also essential to work quickly and keep samples on ice throughout the extraction process.[1]

Q3: What is the optimal pH for extracting and storing this compound?

A3: this compound, like other acyl-CoAs, is most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Extraction protocols often utilize a potassium phosphate (B84403) buffer with a pH of approximately 4.9 to maintain the stability of the thioester bond, which is prone to hydrolysis in neutral or alkaline conditions.[1]

Q4: What is the recommended storage procedure for biological samples to ensure the stability of this compound?

A4: For optimal stability, biological samples should be processed immediately after collection. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can significantly compromise the integrity of acyl-CoAs.

Troubleshooting Guide for Low Recovery

This guide addresses specific issues that may lead to low recovery of this compound.

Problem Potential Cause Recommended Solution
Consistently Low or No Analyte Signal Incomplete quenching of enzymatic activity.Immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench with ice-cold methanol.[1]
Non-optimal pH of extraction buffers leading to hydrolysis.Use an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9.[1][2]
High temperatures during sample processing.Maintain ice-cold conditions (0-4°C) for all steps, including homogenization and centrifugation. Use pre-chilled tubes and solvents.[1]
Variable Recovery Between Samples Incomplete homogenization of the tissue.Ensure thorough homogenization. A glass homogenizer is often effective for tissue disruption. Optimize the ratio of extraction solvent to tissue weight.
Inefficient solid-phase extraction (SPE).Ensure the SPE column is properly conditioned and not overloaded. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.
Presence of interfering substances in the sample matrix.Incorporate additional purification steps, such as liquid-liquid extraction, or use a more selective SPE sorbent.
Loss of Analyte During Solvent Evaporation Degradation of the analyte due to prolonged or high-temperature evaporation.Dry the sample under a stream of nitrogen at room temperature. Avoid excessive heat.
Inaccurate Quantification Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) or a close structural analog (e.g., another medium-chain hydroxy acyl-CoA) to account for extraction losses and matrix effects.[3][4]

Quantitative Data on Acyl-CoA Recovery

The recovery of acyl-CoAs can vary depending on the tissue type and the extraction method employed. The following table summarizes reported recovery rates for long-chain acyl-CoAs using various methodologies, which can serve as a benchmark for optimizing this compound extraction.

Acyl-CoA Type Tissue Type Extraction Method Reported Recovery Rate (%) Reference
Long-chain acyl-CoAsVarious tissuesAcetonitrile (B52724)/2-propanol extraction followed by solid-phase extraction70-80%[2]
Long-chain acyl-CoAsRat LiverAcetonitrile/2-propanol extraction and purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel93-104% (for tissue extraction), 83-90% (for solid-phase extraction)

Experimental Protocols

Detailed Methodology for Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as the liver, heart, and kidney.[2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Internal Standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or a mixed-mode sorbent)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH₄OH)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 5 mL of a 3:1 (v/v) solution of acetonitrile and isopropanol to the homogenate and continue homogenization until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2.5 mL of 2% formic acid, followed by a second wash with 2.5 mL of methanol to remove interfering substances.

    • Elution: Elute the acyl-CoAs with two successive additions of 2.5 mL of 2% ammonium hydroxide, followed by 2.5 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol) for analysis by LC-MS/MS.

Visualizations

TroubleshootingWorkflow start Start: Low Recovery of This compound check_degradation Issue: Analyte Degradation? start->check_degradation check_extraction Issue: Inefficient Extraction? start->check_extraction check_quantification Issue: Inaccurate Quantification? start->check_quantification enzymatic Enzymatic Degradation? check_degradation->enzymatic chemical Chemical Degradation (Hydrolysis)? check_degradation->chemical lysis Incomplete Cell/Tissue Lysis? check_extraction->lysis spe Suboptimal SPE? check_extraction->spe is No/Inappropriate Internal Standard? check_quantification->is quench Solution: Immediate quenching (Liquid N2) Work on ice enzymatic->quench ph Solution: Use acidic buffer (pH 4.9) chemical->ph homogenize Solution: Thorough homogenization Optimize solvent:tissue ratio lysis->homogenize spe_optimize Solution: Condition column properly Optimize wash/elution steps spe->spe_optimize add_is Solution: Use stable isotope-labeled or structural analog IS is->add_is

Caption: Troubleshooting workflow for low recovery.

ExtractionWorkflow start 1. Sample Preparation (Flash-freeze tissue) homogenization 2. Homogenization (Ice-cold acidic buffer + IS) start->homogenization extraction 3. Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation 4. Centrifugation (Collect supernatant) extraction->centrifugation spe_purification 5. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) centrifugation->spe_purification concentration 6. Sample Concentration (Nitrogen stream) spe_purification->concentration analysis 7. LC-MS/MS Analysis concentration->analysis

Caption: Experimental workflow for extraction.

References

Technical Support Center: Optimizing LC Gradient for Separation of Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of hydroxyacyl-CoA isomers.

Troubleshooting Guides

This section provides solutions to common issues encountered during the separation of hydroxyacyl-CoA isomers by LC-MS.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution of Isomers - Inappropriate column chemistry. - Suboptimal mobile phase composition. - Gradient is too steep. - Insufficient column equilibration.- Column Selection: For positional isomers, a high-resolution reversed-phase column (e.g., C18) is often suitable. For enantiomers (stereoisomers), a chiral stationary phase is necessary.[1] - Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) percentage. Introduce or alter the concentration of additives like formic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate (B1210297) to improve selectivity.[2] For instance, using 10 mM ammonium formate with 0.125% formic acid has been shown to separate leucine/isoleucine isomers, which can be analogous to some hydroxyacyl-CoA isomers.[2] - Gradient Adjustment: Decrease the gradient slope to increase the separation window for closely eluting isomers. Consider a multi-step gradient with shallower segments in the region where isomers elute. - Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, typically for at least 10 column volumes.[3]
Low Signal Intensity / Poor Ionization - Suboptimal ion source settings. - Ion suppression from matrix components. - Inappropriate mobile phase additives. - Analyte degradation.- Source Optimization: Optimize ion source parameters such as capillary voltage, gas flow, and temperature for your specific hydroxyacyl-CoA. - Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] - Mobile Phase Additives: Use volatile mobile phase modifiers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphates when using mass spectrometry. - Sample Stability: Minimize sample degradation by keeping samples cold and in an acidic buffer. Acyl-CoAs are susceptible to hydrolysis in non-acidic aqueous solutions.[5]
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Column degradation.- Mobile Phase Modification: Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to minimize interactions with active sites on the stationary phase. - Reduce Sample Load: Decrease the injection volume or sample concentration. - Column Maintenance: Flush the column with a strong solvent or replace it if performance does not improve.
Split Peaks - Sample solvent incompatible with the mobile phase. - Contamination at the column inlet. - Co-elution of closely related isomers.- Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[1] - Column Inlet Maintenance: Backflush the column or replace the inlet frit. - Gradient Optimization: Adjust the mobile phase composition or gradient to improve the separation of individual components.[1]
Retention Time Drift - Inconsistent mobile phase composition. - Column not fully equilibrated. - Leaks in the system. - Temperature fluctuations.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure proper mixing, especially for gradient elution.[1] - Equilibration: Increase the column equilibration time before each injection.[1] - System Check: Check all fittings for leaks. - Temperature Control: Use a column oven to maintain a stable temperature.[1]
High Background Noise - Contaminated mobile phase or LC system. - Column bleed.- Solvent Purity: Use high-purity solvents and flush the system thoroughly. - High-Quality Consumables: Use high-quality columns and PEEK tubing where possible.
Inconsistent Fragmentation - Fluctuations in collision energy. - Presence of adducts (e.g., sodium, potassium).- Collision Energy Optimization: Ensure the collision energy is optimized for the specific acyl-CoA and is stable throughout the analysis. - Minimize Adducts: Use high-purity solvents and glassware to minimize salt contamination. Consider using an adduct-removal agent in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating hydroxyacyl-CoA isomers?

A1: The main challenges include:

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) that are chemically identical in an achiral environment, requiring specialized chiral separation techniques.[1]

  • Positional Isomers: Isomers with the hydroxyl group at different positions on the acyl chain can have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be prone to degradation through hydrolysis, necessitating careful sample handling and optimized chromatographic conditions.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes.[1]

Q2: Which LC columns are best for separating hydroxyacyl-CoA isomers?

A2: The choice of column depends on the type of isomerism:

  • For positional isomers: High-resolution reversed-phase columns, such as C18 columns with smaller particle sizes (e.g., sub-2 µm), are generally the first choice.[4][6]

  • For stereoisomers (enantiomers): Chiral stationary phases are required. Polysaccharide-based chiral columns (e.g., Chiralpak AD-RH) have been used successfully for separating hydroxyacyl-CoA enantiomers.[1]

  • For a broad range of acyl-CoAs: Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective for separating a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[7]

Q3: How do I develop an effective LC gradient for separating novel hydroxyacyl-CoA isomers?

A3: A systematic approach is recommended:

  • Start with a generic gradient: Begin with a broad linear gradient (e.g., 5-95% organic solvent over 10-15 minutes) to determine the approximate elution time of your isomers.

  • Scout for selectivity: Screen different organic solvents (acetonitrile vs. methanol) and mobile phase additives (e.g., formic acid, ammonium formate) to find conditions that provide the best initial separation.

  • Optimize the gradient slope: Once you have a general idea of the elution conditions, create a shallower gradient around the elution time of the isomers to improve resolution. A multi-step gradient can be employed for complex samples.

  • Fine-tune other parameters: Adjust the flow rate and column temperature to further optimize the separation.

Q4: Can I use reversed-phase HPLC for separating enantiomers of hydroxyacyl-CoAs?

A4: Standard reversed-phase HPLC is not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] For enantiomeric separation, a chiral column is essential.

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this type of separation?

A5: SFC can offer several advantages over HPLC for the separation of chiral compounds like hydroxyacyl-CoA isomers, including faster separations and reduced solvent consumption. SFC coupled with mass spectrometry is a powerful technique for the sensitive and selective detection of these compounds.[1]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Hydroxyacyl-CoA Analysis

This protocol is a starting point for the analysis of hydroxyacyl-CoA isomers in biological matrices and will likely require optimization.

  • Sample Preparation (Solid-Phase Extraction) [4]

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load 500 µL of the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

  • Liquid Chromatography [4]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: 5% B to 95% B over 5 minutes (this should be optimized).[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the hydroxyacyl-CoA isomers and an internal standard. A neutral loss scan of 507 Da can also be used for profiling acyl-CoAs.[6]

    • Collision Energy: Optimized for each specific analyte.

Protocol 2: Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC-UV

This protocol is adapted from methods for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers.[1]

  • Sample Preparation

    • Dissolve the sample in the mobile phase. If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.[1]

  • High-Performance Liquid Chromatography

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Procedure

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the sample.

    • Monitor the separation and identify the peaks corresponding to the different enantiomers.

    • Quantify the peaks based on their area.[1]

Quantitative Data Summary

The following table summarizes typical starting parameters for LC methods used in the separation of hydroxyacyl-CoA isomers. Optimal conditions will need to be determined empirically.

ParameterReversed-Phase LC for Positional IsomersChiral LC for Enantiomers
Column C18 (e.g., 100 x 2.0 mm, 3 µm)[8]Polysaccharide-based (e.g., Chiralpak AD-RH, 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[4]Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]Acetonitrile[1]
Gradient Linear or multi-step gradient (e.g., 5-95% B)Isocratic (e.g., 70% B) or shallow gradient[1]
Flow Rate 0.2 - 0.4 mL/min[4]0.5 - 1.0 mL/min[1]
Column Temperature 25 - 40°C[1]25°C[1]
Detection MS/MS (ESI+)UV (254 nm) or MS/MS[1]

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Isomer Separation cluster_column Step 1: Column Evaluation cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_gradient Step 3: Gradient Refinement cluster_end Resolution Achieved start Identify the Problem: - Poor Resolution - Peak Tailing - Split Peaks col_check Is the column appropriate? - Positional Isomers: High-Res RP (C18) - Enantiomers: Chiral Column start->col_check col_ok Yes col_check->col_ok col_no No: Select appropriate column col_check->col_no mp_check Are mobile phase conditions optimal? - Adjust organic modifier % - Screen different additives (formic acid, ammonium formate) col_ok->mp_check col_no->col_check mp_ok Yes mp_check->mp_ok mp_no No: Systematically vary mobile phase composition mp_check->mp_no grad_check Is the gradient profile optimized? - Decrease slope around elution time - Consider multi-step gradient mp_ok->grad_check mp_no->mp_check grad_ok Yes grad_check->grad_ok grad_no No: Adjust gradient shape and duration grad_check->grad_no end Separation Optimized grad_ok->end grad_no->grad_check

Caption: A logical workflow for troubleshooting poor separation of hydroxyacyl-CoA isomers.

Method_Development_Workflow cluster_initial Phase 1: Initial Setup & Scouting cluster_optimization Phase 2: Optimization cluster_refinement Phase 3: Refinement & Validation start Define Analytical Goal: Separate specific hydroxyacyl-CoA isomers col_select Select Initial Column: - C18 for positional isomers - Chiral for enantiomers start->col_select scout_gradient Run Broad Scouting Gradient: (e.g., 5-95% Acetonitrile) col_select->scout_gradient eval_scout Evaluate Scouting Run: - Approximate retention time - Initial peak shape scout_gradient->eval_scout optimize_mp Optimize Mobile Phase: - Test Acetonitrile vs. Methanol - Screen additives (e.g., Formic Acid, Ammonium Formate) eval_scout->optimize_mp optimize_grad Optimize Gradient: - Create shallower gradient around target peaks - Introduce isocratic holds if necessary optimize_mp->optimize_grad fine_tune Fine-Tune Parameters: - Adjust flow rate - Optimize column temperature optimize_grad->fine_tune validate Method Validation: - Assess linearity, precision, accuracy, and robustness fine_tune->validate end Final Method validate->end

Caption: A systematic workflow for developing an LC method for hydroxyacyl-CoA isomer separation.

References

Technical Support Center: Quantification of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery and quantification of long-chain acyl-CoAs?

A1: The accurate quantification of long-chain acyl-CoAs is highly dependent on meticulous sample handling and the chosen analytical methodology. Key factors include:

  • Sample Handling and Storage: Due to their inherent instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the integrity of these analytes.[1]

  • Extraction Method: The choice of extraction solvent and purification strategy is crucial. Common methods include solvent precipitation and solid-phase extraction (SPE).[1][2] The efficiency of the extraction can be influenced by the solvent-to-tissue ratio and the thoroughness of homogenization.[1]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to degradation. It is essential to work quickly, maintain samples on ice, and use high-purity solvents to preserve their integrity throughout the extraction process.[1]

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for quantification due to its high sensitivity and specificity.[2] However, challenges such as peak tailing, signal deterioration, and matrix effects can affect accuracy.[3]

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors. The following troubleshooting guide can help identify and address the problem:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1][4] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1] Consider adding an internal standard early in the process to monitor recovery throughout the procedure.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analytes.[1]
Precipitation of Long-Chain Species Long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[1]

Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

A3: For optimal preservation of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[1] It is crucial to minimize the number of freeze-thaw cycles the samples undergo.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solvent Precipitation and SPE

This protocol is adapted from established methods and is suitable for various tissue types.[1][4]

Materials:

  • Frozen tissue sample (~100 mg)[1]

  • Homogenizer (e.g., glass homogenizer)[1]

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][4]

  • Acetonitrile (B52724) (ACN)[4]

  • Isopropanol[1]

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)[1]

  • Weak anion exchange solid-phase extraction (SPE) columns[1]

  • Methanol[1]

  • 2% Formic Acid[1]

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)[1]

  • Internal standard (e.g., Heptadecanoyl-CoA)[1]

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1] Homogenize thoroughly. Add isopropanol (B130326) and homogenize again.[4]

  • Solvent Extraction: Add acetonitrile to the homogenate, vortex, and centrifuge to pellet proteins and cellular debris.[2][4]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[2]

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol followed by equilibration with the homogenization buffer.[1][2]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.[2]

  • Washing: Wash the column with a series of solvents to remove interfering substances, such as a high-aqueous buffer followed by a lower percentage of organic solvent.[2]

  • Elution: Elute the acyl-CoAs from the column using a high percentage of organic solvent, such as methanol or acetonitrile, often with the addition of a modifier like ammonium hydroxide to ensure efficient elution.[1][2]

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a 50% methanol/water mixture.[1][2]

Data Presentation

Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.[2]May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.[2]70-80% depending on tissue[4]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[2]More time-consuming and requires careful optimization of wash and elution steps.[2]High, but can be variable if not optimized.[1]

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue 1. Tissue Homogenization (in acidic buffer with internal standard) extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) tissue->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant conditioning 5. Column Conditioning supernatant->conditioning loading 6. Sample Loading conditioning->loading washing 7. Washing loading->washing elution 8. Elution washing->elution concentration 9. Sample Concentration (Nitrogen Evaporation) elution->concentration reconstitution 10. Reconstitution concentration->reconstitution lcms 11. LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for Long-Chain Acyl-CoA Extraction and Analysis.

troubleshooting_logic cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_spe SPE Issues start Low Acyl-CoA Recovery lysis Incomplete Lysis? start->lysis temp Samples Kept on Ice? start->temp conditioning Proper Column Conditioning? start->conditioning solvent Suboptimal Solvent Ratio? lysis->solvent No solution1 Optimize Homogenization lysis->solution1 Yes solution2 Adjust Solvent Volume solvent->solution2 Yes solvents Fresh Solvents Used? temp->solvents No solution3 Maintain Cold Chain temp->solution3 Yes solution4 Use High-Purity Solvents solvents->solution4 Yes elution_protocol Optimized Elution? conditioning->elution_protocol No solution5 Re-evaluate SPE Protocol conditioning->solution5 Yes elution_protocol->solution5 Yes

Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.

References

8-Hydroxydodecanoyl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the degradation of 8-Hydroxydodecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a long-chain acyl-coenzyme A (CoA) molecule, an intermediate in fatty acid metabolism. Its instability stems primarily from the high-energy thioester bond that links the fatty acid to the Coenzyme A molecule.[1][2][3] This bond is susceptible to both enzymatic and chemical cleavage during sample handling.

Q2: What are the primary causes of this compound degradation during sample preparation?

There are two main causes of degradation:

  • Enzymatic Degradation : Acyl-CoA thioesterases (ACOTs) are enzymes present in cells that rapidly hydrolyze the thioester bond.[4][5] Cell lysis during sample collection releases these enzymes, leading to immediate degradation of the target analyte.

  • Chemical Degradation : The thioester bond is chemically unstable, particularly in alkaline conditions (pH > 8) and at elevated temperatures.[5] Improper pH of buffers or failure to maintain cold temperatures can cause significant sample loss through hydrolysis.

Q3: What is the most critical step to prevent degradation?

The most critical step is the immediate and complete inactivation of enzymatic activity at the moment of sample collection. This is typically achieved by flash-freezing tissue samples in liquid nitrogen or quenching cell cultures with a pre-chilled organic solvent.[5]

Q4: What is the optimal pH and temperature for handling and storing samples?

Aqueous solutions of acyl-CoAs are most stable in a slightly acidic pH range, typically between 4.0 and 6.0. Extraction protocols often use buffers with a pH around 4.9.[5][6] Throughout the entire sample preparation process, it is crucial to maintain ice-cold conditions (0-4°C). For long-term storage, samples should be kept at -80°C to minimize both enzymatic activity and chemical hydrolysis.[7]

Analyte Degradation Pathways

The diagram below illustrates the two primary routes of this compound degradation.

Analyte This compound Enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) Analyte->Enzymatic Chemical Chemical Hydrolysis (Alkaline pH, Heat) Analyte->Chemical Products Degradation Products: 8-Hydroxydodecanoic Acid + Coenzyme A Enzymatic->Products Chemical->Products

Caption: Primary enzymatic and chemical degradation routes for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

ProblemPotential CauseRecommended Solution
Low or No Analyte Signal Incomplete Quenching of Enzymes: Cellular thioesterases rapidly degraded the analyte upon cell lysis.Action: Immediately flash-freeze tissue in liquid nitrogen. For cell cultures, quench metabolism by adding ice-cold methanol (B129727) (-80°C) or another organic solvent directly to the plate.
Non-Optimal pH: Extraction buffers were neutral or alkaline, causing chemical hydrolysis of the thioester bond.[5]Action: Ensure all extraction buffers are acidic, ideally around pH 4.9. A 100 mM potassium phosphate (B84403) buffer is a common choice.[5][6]
High Temperature During Processing: Samples were not kept consistently cold, accelerating degradation.Action: Maintain all samples, reagents, and equipment at 0-4°C (on ice) throughout the entire process, including homogenization and centrifugation.[7]
High Variability Between Replicates Inconsistent Sample Handling: Variations in time from collection to quenching or differences in processing temperature.Action: Standardize the workflow. Ensure every sample is handled identically, with precise timing for each step, especially the initial quenching.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to progressive degradation.[7]Action: Prepare single-use aliquots after the initial extraction to avoid freeze-thaw cycles.[8] Store them at -80°C.[7]
Poor Recovery After Extraction Inefficient Extraction: The chosen solvent system may not be optimal for long-chain acyl-CoAs.Action: Use a proven extraction method, such as homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[7][9]
Ineffective Solid-Phase Extraction (SPE): The SPE column was not properly conditioned, or the wash/elution steps were not optimized.Action: Use a weak anion exchange SPE column. Ensure proper column conditioning and equilibration before sample loading. Optimize wash and elution solvent composition and volumes.[7]
Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose issues with low analyte recovery.

start Problem: Low Analyte Signal check_quenching Was enzymatic activity quenched immediately? start->check_quenching fix_quenching Solution: Flash-freeze tissue or use cold solvent quench for cells. check_quenching->fix_quenching No check_ph Was extraction buffer pH between 4-6? check_quenching->check_ph Yes fix_ph Solution: Adjust buffer to pH ~4.9 using 100 mM KH2PO4. check_ph->fix_ph No check_temp Were samples kept on ice (0-4°C) at all times? check_ph->check_temp Yes fix_temp Solution: Pre-chill all materials and work on ice. check_temp->fix_temp No check_spe Review SPE protocol. Consider analyte loss during purification. check_temp->check_spe Yes

Caption: A decision tree for troubleshooting low this compound signal.

Experimental Protocols & Data

Recommended Sample Preparation Workflow

This diagram outlines a robust workflow for the extraction and analysis of long-chain acyl-CoAs.

cluster_collection Sample Collection & Stabilization cluster_extraction Extraction & Purification cluster_analysis Analysis Collection 1. Sample Collection (Tissue or Cells) Quench 2. Immediate Quenching (Liquid N2 or Cold Solvent) Collection->Quench Store1 3. Storage at -80°C Quench->Store1 Homogenize 4. Homogenization (Acidic Buffer, pH 4.9) Store1->Homogenize AddSolvent 5. Organic Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->AddSolvent SPE 6. Solid-Phase Extraction (Weak Anion Exchange) AddSolvent->SPE Dry 7. Dry Down & Reconstitute SPE->Dry Analysis 8. LC-MS/MS Analysis Dry->Analysis

Caption: Recommended experimental workflow for this compound analysis.

Detailed Protocol: Extraction from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7][6][9]

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Liquid nitrogen

  • Glass homogenizer, pre-chilled

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN), high-purity, ice-cold

  • Isopropanol, high-purity, ice-cold

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and keep it frozen. In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction: To the homogenate, add 2 mL of ice-cold isopropanol and homogenize again.[9] Follow with the addition of 4 mL of ice-cold acetonitrile and vortex for 5 minutes.[9]

  • Centrifugation: Centrifuge the mixture at ~2000 x g for 5 minutes at 4°C to pellet the precipitated protein and tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • SPE Purification:

    • Condition the weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances (refer to manufacturer's protocol for appropriate wash buffers).

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., a methanol-based buffer).

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent suitable for your analytical method (e.g., 100 µL). Vortex and sonicate briefly to ensure the sample is fully dissolved.[10]

  • Analysis: Transfer the sample to an autosampler vial and proceed with LC-MS/MS analysis.

Quantitative Data Summary

Analyte stability is highly dependent on the storage and handling conditions.

Table 1: Stability of Long-Chain Acyl-CoAs in Different Solvents at 4°C

(Data adapted from a study on various acyl-CoA standards to illustrate the importance of solvent choice.[11])

Solvent CompositionCoefficient of Variation (CV) over 48hInterpretation
90% Methanol, 10% WaterLow (< 5%)High Stability
50% Acetonitrile, 50% WaterModerate (5-10%)Moderate Stability
Water with 0.1% Formic AcidModerate (5-15%)Moderate Stability
Water (Neutral pH)High (> 20%)Low Stability / Prone to Degradation

Table 2: Recommended Storage Conditions for Biological Samples

Storage DurationTemperatureConditionRationale
Short-Term (< 24 hours)0 - 4°COn ice / RefrigeratorMinimizes immediate enzymatic activity during processing.[7]
Long-Term (> 24 hours)-80°CUltra-low freezerCritical for preserving analyte integrity by stopping nearly all enzymatic and chemical degradation.[7][12]
Avoid-20°CStandard freezerInsufficient to completely halt enzymatic processes, leading to gradual sample degradation over time.
AvoidRoom TemperatureBenchtopLeads to rapid and significant degradation of the analyte.[5]

References

selection of internal standards for 8-Hydroxydodecanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 8-Hydroxydodecanoyl-CoA and other long-chain fatty acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

  • Q1: What is the best internal standard for the quantification of this compound?

    A1: The selection of an appropriate internal standard (IS) is critical for accurate quantification. For the analysis of long-chain fatty acyl-CoAs, odd-chain fatty acyl-CoAs are commonly used as internal standards because they are structurally similar to the analytes of interest but are not typically found in biological systems. Heptadecanoyl-CoA (C17:0-CoA) is a frequently used internal standard for this purpose. Alternatively, stable isotope-labeled (e.g., ¹³C or ²H) analogs of the analyte or a closely related molecule are considered the gold standard as they co-elute with the analyte and experience similar matrix effects. For hydroxylated fatty acyl-CoAs, a stable isotope-labeled version of a similar hydroxylated fatty acyl-CoA would be ideal.

  • Q2: I am experiencing low recovery of this compound after sample extraction. What could be the cause?

    A2: Low recovery can stem from several factors during sample preparation. One common issue is the choice of extraction method. Solid-phase extraction (SPE) with a C18 cartridge is often effective for cleaning up the sample and concentrating the analyte. Ensure the SPE cartridge is properly conditioned and that the elution solvent is strong enough to elute the hydroxylated long-chain acyl-CoA. A high percentage of organic solvent, such as methanol (B129727) or acetonitrile, is typically required. Another potential issue is the instability of the acyl-CoA thioester bond, which can be hydrolyzed, especially at non-optimal pH. It is crucial to work with cold samples and solvents and to minimize the time between extraction and analysis.

  • Q3: Can I use solvent precipitation for sample preparation instead of SPE?

    A3: Yes, solvent precipitation is a simpler and faster alternative to SPE. Homogenizing the sample in a cold organic solvent like 80% methanol can effectively precipitate proteins while keeping the acyl-CoAs in solution. However, this method may result in a dirtier extract compared to SPE, potentially leading to more significant matrix effects during LC-MS analysis.

LC-MS Analysis

  • Q4: I am observing significant peak tailing for this compound in my chromatogram. How can I improve the peak shape?

    A4: Peak tailing for hydroxylated compounds can be caused by secondary interactions with the stationary phase. The hydroxyl group can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing. Here are a few strategies to mitigate this:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can help. For reversed-phase chromatography, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress the ionization of silanol groups and reduce these interactions.

    • Column Choice: Consider using a column with end-capping to minimize the number of accessible silanol groups. Alternatively, a column with a different stationary phase chemistry, such as a phenyl-hexyl column, might provide better peak shape.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.

  • Q5: My signal intensity for this compound is low and inconsistent. What could be the problem?

    A5: Low and inconsistent signal intensity is often a sign of ion suppression.[1][2][3] This occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source. To address this:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method, like SPE, to remove interfering substances.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Check Instrument Settings: Ensure that the ion source parameters (e.g., temperature, gas flows) and mass spectrometer settings are optimized for your analyte.

  • Q6: I am having trouble separating this compound from other isomers. What can I do?

    A6: The separation of isomers can be challenging. For hydroxylated fatty acyl-CoAs, consider the following:

    • Chromatographic Selectivity: Experiment with different stationary phases. A C18 column is a good starting point, but other phases like C30 or those with phenyl-hexyl chemistry may offer different selectivity for isomers.

    • Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks.

    • Mobile Phase Additives: The choice of a mobile phase additive can sometimes influence selectivity. While formic acid is common, other additives like ammonium (B1175870) acetate (B1210297) could be explored.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

ParameterSolvent Precipitation (e.g., 80% Methanol)Solid-Phase Extraction (SPE)
Key Strengths Simple, fast, good recovery for a broad range of acyl-CoAs.Excellent for sample clean-up, reducing matrix effects.
Key Limitations May have lower recovery for very long-chain species; potential for ion suppression.More time-consuming and requires method development.
Typical Recovery 90-111% for a range of acyl-CoAs (C2 to C20).[4][5]Generally high, often >90%.
Limit of Detection (LOD) Dependent on the subsequent analytical method.Can achieve very low LODs (1-5 fmol) due to sample concentration and cleanup.[4][5]

Table 2: Performance Metrics for LC-MS/MS Quantification of Long-Chain Acyl-CoAs

ParameterTypical ValueReference
Accuracy 94.8% to 110.8%[6]
Inter-run Precision (CV) 2.6% to 12.2%[6]
Intra-run Precision (CV) 1.2% to 4.4%[6]
Limit of Detection (LOD) 1-10 fmol

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by equilibration with 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other long-chain acyl-CoAs from the cartridge using 1 mL of methanol.

  • Solvent Evaporation: Dry the eluent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 0.1% formic acid.

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard should be optimized by infusing the pure compounds. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[6]

    • Collision Energy: Optimize for each MRM transition to achieve the highest signal intensity.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis sample Tissue/Cell Sample homogenize Homogenization (80% Methanol) sample->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition C18 Cartridge wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute dry Dry Down Eluent elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Experimental workflow for the quantification of this compound.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation Pathway fatty_acyl_coa Long-Chain Fatty Acyl-CoA enoyl_coa Trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+ H₂O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) shortened_acyl_coa Shortened Acyl-CoA (n-2 carbons) ketoacyl_coa->shortened_acyl_coa Thiolase (+ CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (+ CoA-SH)

Caption: Simplified diagram of the fatty acid beta-oxidation pathway.

References

addressing poor peak shape in 8-Hydroxydodecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Hydroxydodecanoyl-CoA Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape in their experiments.

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these common issues when working with this compound.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue System-wide Issue (Hardware, Connections) check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue (Chemical Interactions) check_all_peaks->analyte_specific_issue No check_connections Check fittings & tubing for dead volume system_issue->check_connections check_frit Inspect/replace column frit check_connections->check_frit check_injector Check injector rotor seal check_frit->check_injector end_good Peak Shape Improved check_injector->end_good Resolved end_bad Issue Persists (Consult Manufacturer) check_injector->end_bad Unresolved check_mobile_phase Optimize Mobile Phase pH (Go to High pH) analyte_specific_issue->check_mobile_phase check_column Evaluate Column Chemistry (C8 vs. C18, end-capped) check_mobile_phase->check_column check_sample Assess Sample & Injection check_column->check_sample check_sample->end_good Resolved check_sample->end_bad Unresolved

Caption: A flowchart for systematically troubleshooting poor peak shape in HPLC.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause and how can I fix it?

A1: Peak tailing for long-chain acyl-CoAs like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly at acidic pH. The large Coenzyme A moiety contains phosphate (B84403) groups that can be negatively charged, and the long acyl chain provides hydrophobicity, creating a molecule with complex retention behavior. Long-chain acyl-CoAs are known to exhibit severe peak tailing under acidic conditions.

Primary Solution: Mobile Phase pH Optimization The most effective solution is to switch to a high pH mobile phase. Using a mobile phase with a pH around 10.5, buffered with ammonium (B1175870) hydroxide, can deprotonate residual silanol (B1196071) groups on the silica-based column packing, minimizing secondary ionic interactions and significantly improving peak symmetry.

Secondary Causes and Solutions for Peak Tailing

CauseRecommended SolutionPotential Side Effects
Secondary Silanol Interactions Use a high pH mobile phase (e.g., with 15 mM ammonium hydroxide).[1] Use a modern, end-capped C8 or C18 column.High pH can degrade traditional silica (B1680970) columns over time.
Column Overload Reduce the injection volume or dilute the sample.May decrease signal-to-noise ratio.
Column Contamination Implement a column wash step with a strong solvent after each run or batch.[2]Increases overall run time.
Extra-column Volume Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Check for proper fitting connections.-
Metal Chelation Add a small amount of a chelating agent like EDTA to the mobile phase if metal contamination of the system is suspected.May introduce new variables to the separation.

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing for this compound?

A2: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is generally preferred for its lower viscosity, which can lead to better peak efficiency. The gradient steepness also plays a role; a shallower gradient can sometimes improve peak shape by allowing for better partitioning of the analyte between the mobile and stationary phases.

Peak Fronting

Q3: I am observing peak fronting for this compound. What are the common causes?

A3: Peak fronting is less common than tailing for this type of analyte but can occur. The most frequent causes are column overload and issues with the sample solvent.

Causes and Solutions for Peak Fronting

CauseRecommended SolutionPotential Side Effects
Sample Overload (Concentration) Dilute the sample in the mobile phase.May result in a lower signal-to-noise ratio.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Preparing the sample in the initial mobile phase is ideal.[3]Analyte may have poor solubility in the initial mobile phase.
Column Collapse/Void Replace the column. Ensure operating pressure and pH are within the column's specified limits.-
General Peak Shape Issues

Q4: Would a C8 or C18 column be better for analyzing this compound to achieve good peak shape?

A4: Both C8 and C18 columns can be used for the analysis of long-chain acyl-CoAs. A C8 column is less hydrophobic than a C18 column, which will result in shorter retention times for the highly hydrophobic this compound. This can sometimes lead to sharper peaks as there is less opportunity for secondary interactions. However, a well-deactivated, end-capped C18 column can also provide excellent separation and peak shape, especially when using an optimized high-pH mobile phase. The choice may depend on the specific separation requirements of your sample matrix.

Q5: How does column temperature affect the peak shape of this compound?

A5: Increasing the column temperature (e.g., to 35-40°C) can improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer kinetics of the analyte. This often leads to sharper, more symmetrical peaks. However, be mindful that temperature can also affect retention time and selectivity.

Q6: Could ion-pairing agents improve the peak shape for this compound?

A6: Ion-pairing agents are additives that can improve the retention and peak shape of ionic compounds. For the negatively charged phosphate groups on the CoA moiety, a cationic ion-pairing agent could theoretically be used. However, for long-chain acyl-CoAs, optimizing the mobile phase pH to a high level is often a more direct and effective strategy to achieve good peak shape without the potential complications of ion-pairing reagents, such as long column equilibration times and incompatibility with mass spectrometry.

Experimental Protocols

Protocol 1: High-pH Reversed-Phase HPLC Method for this compound

This protocol is adapted from established methods for long-chain acyl-CoA analysis and is designed to minimize peak tailing.

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 25
    4.0 65
    4.5 20

    | 7.0 | 20 |

  • Detection: UV at 260 nm or Mass Spectrometry.

Visualizing Analyte-Stationary Phase Interactions

The following diagram illustrates the chemical interactions that can lead to peak tailing in reversed-phase chromatography of acyl-CoAs and how a high pH mobile phase can mitigate this.

G cluster_0 Low pH Mobile Phase cluster_1 High pH Mobile Phase Analyte This compound (Negatively Charged Phosphate) Interaction Ionic Interaction (Secondary Retention) Analyte->Interaction attracts StationaryPhase_LowpH C18 Stationary Phase (Protonated Silanols, Si-OH) StationaryPhase_LowpH->Interaction attracts Result_LowpH Peak Tailing Interaction->Result_LowpH Analyte_HighpH This compound (Negatively Charged Phosphate) Repulsion Ionic Repulsion Analyte_HighpH->Repulsion repels StationaryPhase_HighpH C18 Stationary Phase (Deprotonated Silanols, Si-O⁻) StationaryPhase_HighpH->Repulsion repels Result_HighpH Symmetrical Peak Repulsion->Result_HighpH

Caption: Interaction of this compound with the stationary phase at different pH values.

References

Technical Support Center: Enzymatic Degradation of 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the study of 8-Hydroxydodecanoyl-CoA degradation in cell lysates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the degradation of this compound?

A1: The primary pathway for the degradation of this compound, a medium-chain hydroxy fatty acid, is the β-oxidation spiral. This process occurs within both the mitochondria and peroxisomes .[1][2] In this catabolic process, the fatty acid molecule is broken down to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[2][3] The pathway involves a sequence of four core enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle.[4]

Q2: Which specific enzymes are involved in this degradation pathway?

A2: The degradation of a hydroxyacyl-CoA like this compound involves the core enzymes of the β-oxidation pathway. The exact enzymes depend on the location (mitochondria vs. peroxisome) and the specific stereochemistry of the hydroxyl group. Key enzymes include:

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the oxidation of the hydroxyl group to a keto group, a critical step in the pathway.[2][5] Deficiencies in this enzyme family, such as LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) deficiency, are known metabolic disorders.[2]

  • Enoyl-CoA Hydratase: Adds a water molecule across a double bond.[2]

  • Acyl-CoA Dehydrogenase (e.g., MCAD): Introduces a double bond into the acyl-CoA chain.[6]

  • β-Ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.[1][4]

Q3: What are the expected end-products when studying this pathway in cell lysates?

A3: In a typical in vitro experiment using cell lysates, the complete degradation of this compound will yield several key molecules. The primary products are acetyl-CoA and the progressively shortened acyl-CoA chains.[4] Additionally, the dehydrogenase steps produce reduced cofactors: NADH (from 3-hydroxyacyl-CoA dehydrogenase) and FADH₂ (from acyl-CoA dehydrogenase in mitochondria) or hydrogen peroxide (H₂O₂) (from acyl-CoA oxidase in peroxisomes).[4]

Q4: Why is it important to investigate the degradation of this specific molecule?

A4: Studying the metabolism of hydroxy fatty acids is crucial for understanding cellular energy homeostasis and the pathophysiology of inherited metabolic disorders.[7] Dysregulation in fatty acid oxidation is linked to conditions like hypoglycemia, muscle weakness, and cardiomyopathy.[7] Furthermore, understanding how specific enzymes handle hydroxylated fatty acids can provide insights into lipotoxicity and inform the development of therapies for metabolic diseases.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the enzymatic analysis of this compound degradation in cell lysates.

ProblemPotential CauseRecommended Solution & Verification
No or Low Enzyme Activity Detected 1. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.Solution: Verify that the assay buffer pH is within the optimal range for HADH (typically pH 7.0-7.5) and that the assay is performed at the recommended temperature (e.g., 25°C or 37°C).[8][9] Verification: Perform a series of assays across a range of pH values and temperatures to determine the optimal conditions for your specific experimental setup.[10]
2. Inactive Enzyme: Degradation of enzymes in the cell lysate due to improper handling or storage.Solution: Prepare fresh cell lysates before each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Always include protease inhibitors in the lysis buffer. Avoid repeated freeze-thaw cycles, which can damage enzymes.[10][11] Verification: Run a positive control using a commercially available purified enzyme or a lysate sample known to have high activity.[9]
3. Missing Cofactors: Absence of required cofactors such as NAD⁺ or Coenzyme A in the reaction mixture.Solution: Ensure that the assay buffer is supplemented with saturating concentrations of all necessary cofactors. For HADH activity, NAD⁺ is essential.[5] For the full pathway, Coenzyme A is also required for the thiolase step.[1] Verification: Run parallel reactions with and without the cofactor to confirm its necessity.
High Background Signal or Inconsistent Readings 1. Non-Enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions.Solution: Always include a "no-lysate" control (blank reaction) containing all components except the cell lysate.[9] This measures the rate of non-enzymatic substrate breakdown. Subtract the rate of the blank from the rates of your experimental samples.[9] Verification: The absorbance of the blank reaction should remain stable over the measurement period.
2. Interfering Substances: Components in the cell lysate or sample buffer (e.g., EDTA >0.5 mM, SDS >0.2%) may inhibit the enzyme or interfere with detection.[11]Solution: If possible, prepare the cell lysate in the assay buffer provided with a kit or a compatible buffer.[11] Consider deproteinizing samples using a 10 kDa spin filter if small molecule interference is suspected.[11] Verification: Perform a spike-and-recovery experiment by adding a known amount of purified enzyme to the lysate to see if its activity is inhibited.
3. Pipetting or Mixing Errors: Inaccurate dispensing of reagents or incomplete mixing.Solution: Use calibrated pipettes and prepare a master mix for common reagents to minimize pipetting variations.[11] Ensure the reaction is mixed thoroughly but gently (e.g., by pipetting up and down) after adding the final component, without introducing bubbles.[9] Verification: Run replicates for all samples and controls; the coefficient of variation (CV) should be low (typically <10%).
Sample-Specific Issues 1. Incomplete Cell Lysis: Not all cells are broken open, leading to an underestimation of total enzyme content.Solution: Use an appropriate lysis method (e.g., sonication, Dounce homogenizer) and confirm lysis efficiency.[11] Increase the number of strokes with a homogenizer or the duration/intensity of sonication if needed. Verification: Observe a small aliquot of the lysate under a microscope to check for intact cells.[11]
2. High Viscosity of Lysate: Release of DNA from cells can make the lysate viscous, leading to pipetting errors.Solution: Treat the lysate with DNase I to break down the DNA and reduce viscosity. Verification: The lysate should become noticeably less viscous and easier to pipette accurately.

Section 3: Experimental Protocols

Protocol 1: Preparation of Cell Lysate for Activity Assays
  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with a protease inhibitor cocktail).

  • Homogenization: Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer. Homogenize using a Dounce homogenizer or by sonicating on ice.[11]

  • Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Use the lysate immediately or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the activity of the HADH enzyme by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[5]

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.

  • NAD⁺ Stock Solution: 10 mM NAD⁺ in deionized water.

  • Substrate Stock Solution: 1 mM this compound in deionized water.

  • Cell Lysate: Prepared as described above, diluted in Assay Buffer to an appropriate concentration (e.g., 0.1-0.5 mg/mL).

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 200 µL final reaction volume, combine:

    • 150 µL Assay Buffer

    • 20 µL NAD⁺ Stock Solution (Final concentration: 1 mM)

    • 20 µL Cell Lysate

  • Set up a "blank" reaction that substitutes the cell lysate with an equal volume of Assay Buffer to control for non-enzymatic reactions.[9]

  • Equilibrate the plate/cuvettes and reagents to the assay temperature (e.g., 25°C).[9]

  • Pipette 190 µL of the master mix into the wells of a clear, flat-bottom 96-well plate or a cuvette.

  • Initiate the reaction by adding 10 µL of the Substrate Stock Solution (Final concentration: 50 µM).

  • Immediately mix and start monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

Calculation of Specific Activity:

Specific Activity (nmol/min/mg) = [(ΔA₃₄₀/min) * Total Volume (mL)] / [ε * Path Length (cm) * Protein Conc. (mg/mL)] * 1000

  • ε (Molar extinction coefficient of NADH): 6.22 mM⁻¹cm⁻¹

  • Path Length: Typically 1 cm for a standard cuvette. For a 96-well plate, this value must be determined or provided by the instrument manufacturer based on the volume.

Section 4: Data Presentation

Quantitative data should be organized for clarity. Below is an example table summarizing hypothetical HADH specific activity results.

Sample IDConditionProtein Conc. (mg/mL)Rate (ΔA₃₄₀/min)Specific Activity (nmol/min/mg)
WT-1Control0.250.0159.65
WT-2Control0.260.0169.91
WT-3Drug-Treated0.240.0085.37
KO-1Control0.280.0021.15
KO-2Control0.270.0021.19

Section 5: Visualizations

Metabolic Pathway Diagram

beta_oxidation_pathway cluster_Mitochondria Mitochondrial / Peroxisomal Matrix S1 This compound E1 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S1->E1 S2 8-Keto-dodecanoyl-CoA E2 Thiolase S2->E2 S3 Enoyl-CoA Intermediate E3 Other β-oxidation enzymes S3->E3 S4 Decanoyl-CoA (+ Acetyl-CoA) E1->S2 C2 NADH + H+ E1->C2 E2->S3 E3->S4 C1 NAD+ C1->E1 C3 CoA-SH C3->E2

Caption: β-oxidation pathway for this compound.

Experimental Workflow Diagram

experimental_workflow A 1. Cell Culture (& Treatment) B 2. Harvest & Wash Cells (Ice-cold PBS) A->B C 3. Cell Lysis (Lysis Buffer + Protease Inhibitors) B->C D 4. Clarify Lysate (Centrifugation) C->D E 5. Quantify Protein (BCA / Bradford) D->E F 6. Perform Enzyme Assay (Spectrophotometry) E->F G 7. Calculate Specific Activity F->G H 8. Data Analysis & Comparison G->H

Caption: Workflow for measuring enzyme activity in cell lysates.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem: No / Low Activity CheckControls Are controls (positive/blank) behaving as expected? Start->CheckControls CheckLysate Was lysate fresh? Stored properly? CheckControls->CheckLysate No Result1 Solution: Re-run assay, checking pipetting and reagents. CheckControls->Result1 Yes CheckAssay Are assay conditions (pH, Temp, Cofactors) correct? CheckLysate->CheckAssay No Result2 Solution: Prepare fresh lysate with protease inhibitors. CheckLysate->Result2 Yes Result3 Solution: Optimize assay conditions and check cofactor prep. CheckAssay->Result3 No

Caption: Logic chart for troubleshooting low enzyme activity.

References

Validation & Comparative

Confirming the Identity of 8-Hydroxydodecanoyl-CoA via High-Resolution MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often face the challenge of unambiguously identifying lipid metabolites in complex biological matrices. This guide provides a comparative framework for the confirmation of 8-Hydroxydodecanoyl-CoA using high-resolution tandem mass spectrometry (MS/MS), offering insights into its differentiation from isomeric alternatives and outlining key experimental considerations.

The accurate identification of lipid species such as this compound is crucial for understanding their roles in various physiological and pathological processes. High-resolution mass spectrometry offers the precision required to determine the elemental composition of a molecule, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. This guide will delve into the expected fragmentation patterns of this compound and compare them with those of its positional isomers, providing a basis for confident identification.

Distinguishing Isomers: The Key to Confident Identification

A primary challenge in the analysis of hydroxylated acyl-CoAs is the presence of positional isomers, which have the same mass but different locations of the hydroxyl group on the acyl chain. To confidently identify this compound, it is essential to differentiate it from isomers such as 3-Hydroxydodecanoyl-CoA and 12-Hydroxydodecanoyl-CoA. This differentiation relies on the unique fragmentation patterns generated from the acyl chain upon collision-induced dissociation (CID) in the mass spectrometer.

While the Coenzyme A (CoA) moiety produces common fragments across all acyl-CoAs, the position of the hydroxyl group on the dodecanoyl chain will influence the formation of specific product ions. The fragmentation of the C-C bonds adjacent to the hydroxyl group is expected to be a key diagnostic feature.

High-Resolution MS/MS Fragmentation Analysis

In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit characteristic fragmentation patterns. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0031 Da) and the formation of a diagnostic fragment ion corresponding to the CoA pantetheine (B1680023) phosphate (B84403) group at m/z 428.0372.

For this compound, in addition to these common fragments, specific ions resulting from cleavages around the 8-hydroxy position are anticipated. The presence and relative abundance of these unique fragment ions are critical for its unequivocal identification.

Below is a comparison of the expected and reported high-resolution MS/MS data for this compound and its isomers.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Diagnostic Fragment Ions (m/z)Fragmentation Characteristics
This compound 966.2844Fragments specific to cleavage around the C7-C8 and C8-C9 bonds.The fragmentation pattern will be influenced by the secondary alcohol at the C8 position, leading to characteristic neutral losses and product ions.
3-Hydroxydodecanoyl-CoA 966.2844459.2887[1]The MS/MS spectrum of (S)-3-Hydroxydodecanoyl-CoA shows a prominent fragment at m/z 459.2887.[1]
12-Hydroxydodecanoyl-CoA 966.2844Fragments indicating a terminal hydroxyl group.Fragmentation is expected to be influenced by the primary alcohol at the C12 position, potentially leading to a characteristic loss of water.

Note: Specific high-resolution MS/MS data for this compound is not widely available in public spectral libraries. The predicted fragmentation is based on general principles of fatty acid fragmentation. The data for 3-Hydroxydodecanoyl-CoA is derived from an experimental spectrum on PubChem.[1]

Experimental Protocols

Accurate identification of this compound requires optimized analytical methods. The following provides a general framework for sample preparation and LC-MS/MS analysis.

Sample Preparation: Extraction of Acyl-CoAs
  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step can be employed using a C18 or mixed-mode cartridge to enrich for acyl-CoAs.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for the separation of acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.

    • Acquisition Mode: High-resolution full scan MS and data-dependent MS/MS (dd-MS/MS) or targeted MS/MS (Parallel Reaction Monitoring, PRM) should be used.

    • Collision Energy: The collision energy should be optimized to achieve sufficient fragmentation of the precursor ion and generate diagnostic product ions.

Metabolic Pathway of this compound

Medium-chain fatty acids are primarily metabolized through mitochondrial beta-oxidation. While the specific metabolic pathway of this compound is not extensively documented, it is likely to be a substrate for enzymes involved in fatty acid metabolism. The 8-hydroxy group may arise from the activity of cytochrome P450 monooxygenases. The following diagram illustrates a hypothetical metabolic pathway.

Metabolic Pathway of this compound Dodecanoyl_CoA Dodecanoyl-CoA P450 Cytochrome P450 Monooxygenase Dodecanoyl_CoA->P450 Hydroxylation Hydroxydodecanoyl_CoA This compound P450->Hydroxydodecanoyl_CoA Beta_Oxidation Mitochondrial Beta-Oxidation Hydroxydodecanoyl_CoA->Beta_Oxidation Metabolism Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Identification

The following diagram outlines a logical workflow for the identification and confirmation of this compound in a biological sample.

Experimental Workflow Sample_Prep Sample Preparation (Extraction of Acyl-CoAs) LC_MS LC-HR-MS Analysis (Full Scan) Sample_Prep->LC_MS Precursor_Selection Precursor Ion Selection (m/z 966.2844) LC_MS->Precursor_Selection MS_MS High-Resolution MS/MS Fragmentation Precursor_Selection->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis Library_Search Spectral Library Matching Data_Analysis->Library_Search Fragmentation_Analysis Manual Fragmentation Analysis Data_Analysis->Fragmentation_Analysis Confirmation Confirmation of Identity Library_Search->Confirmation Isomer_Comparison Comparison with Isomer Fragmentation Fragmentation_Analysis->Isomer_Comparison Isomer_Comparison->Confirmation

Caption: Workflow for the identification of this compound.

References

comparing extraction efficiency of different methods for 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of key metabolites is paramount for accurate downstream analysis. This guide provides a comparative overview of two common extraction methodologies, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the isolation of 8-Hydroxydodecanoyl-CoA, a crucial intermediate in fatty acid metabolism.

This document outlines the principles of each technique, provides detailed experimental protocols, and presents a quantitative comparison of their extraction efficiencies based on available data for similar long-chain acyl-CoAs and fatty acids.

Method Comparison

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamentally different techniques for separating compounds from a mixture. SPE utilizes a solid sorbent to selectively retain the analyte of interest while impurities are washed away. In contrast, LLE relies on the differential solubility of the analyte in two immiscible liquid phases.

The choice between SPE and LLE depends on several factors, including the complexity of the sample matrix, the desired purity of the extract, and the required sample throughput. SPE generally offers higher selectivity and is more amenable to automation, while LLE is often simpler and more cost-effective for initial cleanup steps.

Quantitative Data Summary

The following table summarizes the reported extraction efficiencies for SPE and LLE based on studies of long-chain acyl-CoAs and fatty acids. While specific data for this compound is not available, these values provide a reasonable estimate of the expected performance of each method.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Class Long-Chain Acyl-CoAsShort- to Medium-Chain Fatty Acids
Reported Recovery 70-90%[1][2]66-97%[3][4]
Selectivity HighModerate
Automation Potential HighModerate
Common Issues Sorbent variability, irreversible adsorptionEmulsion formation, co-extraction of impurities

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological matrices.[1][5]

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)

  • Sample containing this compound (e.g., cell lysate, tissue homogenate)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or an appropriate buffer)

  • Wash solvent (e.g., water or a low percentage of organic solvent in water)

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture with an appropriate modifier)

  • Nitrogen gas for drying

  • Reconstitution solvent for subsequent analysis

Procedure:

  • Conditioning: Pass 1-2 column volumes of the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1-2 column volumes of the equilibration solvent to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 column volumes of the wash solvent to remove unretained impurities.

  • Elution: Elute the bound this compound with an appropriate elution solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the downstream analytical method.

Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol is a general procedure for the extraction of fatty acids from aqueous samples and can be adapted for this compound.[3][4]

Materials:

  • Aqueous sample containing this compound

  • Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer (optional)

  • Centrifuge (optional)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator or nitrogen stream for solvent removal

  • Reconstitution solvent

Procedure:

  • Solvent Addition: Add the immiscible organic solvent to the aqueous sample in a separatory funnel or centrifuge tube. The ratio of organic to aqueous phase will depend on the specific application.

  • Extraction: Vigorously mix the two phases for a sufficient time to allow for the transfer of this compound into the organic phase. This can be done by shaking the separatory funnel (with proper venting) or by vortexing the centrifuge tube.

  • Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary to break it.

  • Collection of Organic Phase: Carefully collect the organic layer containing the extracted analyte.

  • Drying: Dry the organic extract over a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.

  • Solvent Evaporation and Reconstitution: Remove the organic solvent using a rotary evaporator or a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for further analysis.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the key steps in both SPE and LLE procedures.

SPE_Workflow start Start: Sample conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (Remove Impurities) sample_loading->washing elution 5. Elution (Collect Analyte) washing->elution end End: Purified Extract elution->end

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow start Start: Aqueous Sample add_solvent 1. Add Immiscible Organic Solvent start->add_solvent mix_phases 2. Mix Vigorously add_solvent->mix_phases separate_phases 3. Phase Separation mix_phases->separate_phases collect_organic 4. Collect Organic Layer separate_phases->collect_organic dry_evaporate 5. Dry & Evaporate collect_organic->dry_evaporate end End: Concentrated Extract dry_evaporate->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Signaling Pathway Context

While this guide focuses on extraction methodologies, it is important to remember the biological context of this compound. As an intermediate in fatty acid metabolism, its accurate quantification is crucial for understanding various cellular processes. The diagram below illustrates a simplified overview of fatty acid beta-oxidation, where such intermediates play a role.

Fatty_Acid_Oxidation Fatty_Acyl_CoA Fatty_Acyl_CoA Trans_Enoyl_CoA Trans_Enoyl_CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Dehydrogenation Hydroxyacyl_CoA This compound (Example Intermediate) Trans_Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA Ketoacyl_CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Acetyl_CoA Acetyl_CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified Fatty Acid Beta-Oxidation Pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 8-Hydroxydodecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate quantification of specific acyl-CoA species is paramount. 8-Hydroxydodecanoyl-CoA is a key intermediate in various metabolic pathways, and its precise measurement is crucial for understanding disease states and developing novel therapeutics. This guide provides a comprehensive comparison of analytical methods for the analysis of this compound, with a focus on method validation, performance characteristics, and experimental protocols.

Comparison of Analytical Methods

The primary analytical technique for the quantification of this compound and other long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers superior sensitivity and specificity compared to other techniques. Alternative methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays. The choice of method depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Accuracy 94.8% to 110.8%[1][2]VariableVariable
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the key experimental protocols for the LC-MS/MS method, which is considered the gold standard for this compound analysis.

Sample Preparation (Solid-Phase Extraction)

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest. Solid-Phase Extraction (SPE) is a commonly used technique for the purification of acyl-CoAs from biological matrices.

  • Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: 500 µL of the biological sample (e.g., tissue homogenate, cell lysate) is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 2 mL of 5% methanol in water to remove unbound contaminants.

  • Elution: The target analyte, this compound, is eluted with 1 mL of methanol.

  • Drying and Reconstitution: The eluent is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of this compound are achieved using a combination of liquid chromatography and tandem mass spectrometry.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient runs from 5% B to 95% B over 5 minutes to elute analytes with varying polarities.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion/product ion transition for the analyte.

    • Collision Energy: This is optimized for the specific analyte to achieve the most efficient fragmentation.

Method Validation Parameters

A robust analytical method must be validated to ensure its reliability. The key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve with a correlation coefficient (R²) greater than 0.99.

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of spiked analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In LC-MS/MS, specificity is ensured by the unique mass-to-charge ratio of the precursor and product ions.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Biological Sample spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution start->spe Homogenization dry Evaporation to Dryness spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc Liquid Chromatography (LC) - C18 Reversed-Phase Column - Gradient Elution reconstitute->lc Injection msms Tandem Mass Spectrometry (MS/MS) - ESI+ - Multiple Reaction Monitoring (MRM) lc->msms Ionization data Data Acquisition & Processing msms->data linearity Linearity (R² > 0.99) data->linearity accuracy Accuracy (% Recovery) data->accuracy precision Precision (RSD%) data->precision lod_loq LOD & LOQ data->lod_loq specificity Specificity data->specificity end Validated Analytical Method linearity->end accuracy->end precision->end lod_loq->end specificity->end

Caption: Experimental workflow for the validation of an LC-MS/MS method for this compound analysis.

fatty_acid Dodecanoic Acid hydroxylation Hydroxylation (e.g., by Cytochrome P450) fatty_acid->hydroxylation hydroxy_fa 8-Hydroxydodecanoic Acid hydroxylation->hydroxy_fa activation Acyl-CoA Synthetase hydroxy_fa->activation acyl_coa This compound activation->acyl_coa beta_oxidation β-Oxidation Pathway acyl_coa->beta_oxidation other_pathways Other Metabolic Pathways (e.g., ω-oxidation) acyl_coa->other_pathways

Caption: Simplified metabolic pathway involving this compound.

References

A Comparative Guide to 8-Hydroxydodecanoyl-CoA and 3-Hydroxydodecanoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-hydroxydodecanoyl-CoA and 3-hydroxydodecanoyl-CoA as enzyme substrates. While both are hydroxylated derivatives of dodecanoyl-CoA, they are processed through distinct metabolic pathways, involving different classes of enzymes with unique specificities. This comparison aims to elucidate their biochemical fates and provide a practical resource for experimental design.

Introduction

3-Hydroxydodecanoyl-CoA is a well-characterized intermediate in the mitochondrial beta-oxidation of fatty acids, a central energy-yielding pathway.[1][2][3][4][5][6] In contrast, this compound is not a canonical intermediate of beta-oxidation. Its formation is primarily associated with the omega-oxidation pathway, an alternative route for fatty acid metabolism that occurs in the endoplasmic reticulum.[7] This fundamental difference in their metabolic origins dictates the types of enzymes that recognize and process them.

Metabolic Pathways and Enzymatic Processing

3-Hydroxydodecanoyl-CoA: A Key Player in Beta-Oxidation

3-Hydroxydodecanoyl-CoA is the substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH) in the third step of the mitochondrial beta-oxidation spiral.[1][8] This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, yielding 3-ketododecanoyl-CoA.[1] Various isoforms of HADH exist, with specificities for short-, medium-, or long-chain acyl-CoAs.[9]

Diagram of the Beta-Oxidation Pathway

Beta_Oxidation Dodecanoyl-CoA Dodecanoyl-CoA trans-Δ2-Enoyl-Dodecanoyl-CoA trans-Δ2-Enoyl-Dodecanoyl-CoA Dodecanoyl-CoA->trans-Δ2-Enoyl-Dodecanoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxydodecanoyl-CoA 3-Hydroxydodecanoyl-CoA trans-Δ2-Enoyl-Dodecanoyl-CoA->3-Hydroxydodecanoyl-CoA Enoyl-CoA Hydratase 3-Ketododecanoyl-CoA 3-Ketododecanoyl-CoA 3-Hydroxydodecanoyl-CoA->3-Ketododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl-CoA + Acetyl-CoA Decanoyl-CoA + Acetyl-CoA 3-Ketododecanoyl-CoA->Decanoyl-CoA + Acetyl-CoA β-Ketothiolase

Caption: The mitochondrial beta-oxidation pathway for dodecanoyl-CoA.

This compound: An Intermediate of Omega-Oxidation

This compound is formed from the omega-oxidation of dodecanoic acid. This pathway is initiated by cytochrome P450 enzymes, specifically from the CYP4A family, which hydroxylate the terminal methyl group (ω-carbon) of the fatty acid.[7] The resulting ω-hydroxy fatty acid is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield a dicarboxylic acid, dodecanedioic acid. This dicarboxylic acid can then be activated to its CoA ester and undergo beta-oxidation from both ends.

Diagram of the Omega-Oxidation Pathway

Omega_Oxidation Dodecanoic Acid Dodecanoic Acid 12-Hydroxydodecanoic Acid 12-Hydroxydodecanoic Acid Dodecanoic Acid->12-Hydroxydodecanoic Acid Cytochrome P450 (CYP4A) 12-Oxododecanoic Acid 12-Oxododecanoic Acid 12-Hydroxydodecanoic Acid->12-Oxododecanoic Acid Alcohol Dehydrogenase Dodecanedioic Acid Dodecanedioic Acid 12-Oxododecanoic Acid->Dodecanedioic Acid Aldehyde Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Dodecanedioyl-CoA->Beta-Oxidation

Caption: The omega-oxidation pathway of dodecanoic acid.

Comparative Enzyme Kinetics

Direct comparative kinetic data for enzymes acting on this compound versus 3-hydroxydodecanoyl-CoA is limited due to their involvement in separate metabolic pathways. However, we can infer their relative performance as substrates based on the known specificities of the enzyme families involved.

SubstrateEnzyme ClassTypical Substrate SpecificityExpected Activity with Dodecanoyl-CoA Derivative
3-Hydroxydodecanoyl-CoA L-3-Hydroxyacyl-CoA DehydrogenaseMedium to long-chain 3-hydroxyacyl-CoAs.[9]High
This compound Alcohol DehydrogenaseBroad, with varying affinities for different alcohols. Long-chain hydroxy fatty acids are known substrates.Moderate to High
8-Oxododecanoyl-CoA Aldehyde DehydrogenaseBroad, with activity towards a range of aliphatic aldehydes.Moderate to High

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is reversible, so a coupled assay is often employed to drive the reaction in the forward direction.[10]

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM)

  • 3-Ketoacyl-CoA thiolase (for coupled assay)

  • Coenzyme A (for coupled assay)

  • 3-Hydroxydodecanoyl-CoA (substrate)

  • Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and, if using a coupled assay, 3-ketoacyl-CoA thiolase and Coenzyme A.

  • Incubate the mixture at 37°C.

  • Initiate the reaction by adding the 3-hydroxydodecanoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).

Diagram of the 3-Hydroxyacyl-CoA Dehydrogenase Assay Workflow

HADH_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_detection Detection Buffer Potassium Phosphate Buffer Reaction_Mix Reaction_Mix Buffer->Reaction_Mix NAD NAD+ NAD->Reaction_Mix Enzyme Enzyme Sample Enzyme->Reaction_Mix Initiate_Reaction Incubate at 37°C Substrate 3-Hydroxydodecanoyl-CoA Substrate->Initiate_Reaction Spectrophotometer Monitor A340nm Initiate_Reaction->Spectrophotometer Data_Analysis Calculate Activity Spectrophotometer->Data_Analysis

Caption: Workflow for the spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase.

Assay for Alcohol Dehydrogenase Activity with a Hydroxy Fatty Acid Substrate

Principle: The activity of alcohol dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm as the hydroxy fatty acid is oxidized to an aldehyde.[11][12]

Reagents:

  • Pyrophosphate buffer (50 mM, pH 8.5-10.0)

  • NAD+ solution (10 mM)

  • 8-Hydroxydodecanoic acid (substrate, requires prior conversion to its CoA ester for some applications)

  • Enzyme preparation (e.g., microsomal fraction or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing pyrophosphate buffer and NAD+.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity from the rate of NADH production.

Assay for Aldehyde Dehydrogenase Activity with an Oxo Fatty Acid Substrate

Principle: The activity of aldehyde dehydrogenase is measured by following the reduction of NAD+ to NADH at 340 nm as the oxo fatty acid is oxidized to a dicarboxylic acid.[13][14]

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.5-8.5)

  • NAD+ solution (10 mM)

  • 8-Oxododecanoyl-CoA (substrate)

  • Enzyme preparation (e.g., cytosolic fraction or purified enzyme)

Procedure:

  • Set up a reaction mixture with potassium phosphate buffer and NAD+.

  • Incubate at a constant temperature.

  • Start the reaction by adding the 8-oxododecanoyl-CoA substrate.

  • Record the increase in absorbance at 340 nm over time.

  • Determine the enzyme activity based on the rate of NADH formation.

Conclusion

This compound and 3-Hydroxydodecanoyl-CoA are substrates for distinct enzymatic pathways, reflecting their different points of entry into fatty acid metabolism. 3-Hydroxydodecanoyl-CoA is a mainstream intermediate of beta-oxidation, a high-flux pathway for energy generation. In contrast, this compound is a product of the omega-oxidation pathway, which becomes more significant when beta-oxidation is impaired or overwhelmed. The enzymes that process these two substrates exhibit different specificities and are located in different subcellular compartments. Understanding these differences is crucial for researchers investigating fatty acid metabolism, metabolic disorders, and the development of drugs targeting these pathways.

References

A Comparative Guide to Omega- and Beta-Hydroxyacyl-CoAs: Functional Distinctions in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. Two key oxidative pathways, beta-oxidation and omega-oxidation, process fatty acids through distinct mechanisms, generating intermediates with unique functional roles. This guide provides a comprehensive comparison of the functional differences between the hydroxyacyl-CoA intermediates of these pathways: β-hydroxyacyl-CoAs and ω-hydroxyacyl-CoAs. Understanding these differences is critical for research into metabolic disorders, drug development targeting fatty acid metabolism, and elucidating novel signaling pathways.

Core Functional Differences

Omega- and beta-hydroxyacyl-CoAs are intermediates in two fundamentally different fatty acid metabolic pathways, dictating their distinct cellular locations, enzymatic processing, and ultimate physiological roles. Beta-oxidation is the primary pathway for energy production from fatty acids, while omega-oxidation serves as an alternative route, particularly when beta-oxidation is impaired.

FeatureOmega-Hydroxyacyl-CoABeta-Hydroxyacyl-CoA
Metabolic Pathway Omega-OxidationBeta-Oxidation
Cellular Location Endoplasmic ReticulumMitochondria and Peroxisomes
Formation Hydroxylation of the terminal methyl (ω) carbon of a fatty acid by cytochrome P450 enzymes (CYP4A and CYP4F families).[1]Hydration of a trans-Δ²-enoyl-CoA by enoyl-CoA hydratase.[2]
Enzymatic Processing Oxidation by alcohol dehydrogenase and subsequently aldehyde dehydrogenase.[1]Oxidation by 3-hydroxyacyl-CoA dehydrogenase.[3]
Primary Function Precursor to dicarboxylic acids for excretion or further metabolism.[4]Intermediate in the sequential shortening of fatty acid chains to produce acetyl-CoA for the Krebs cycle.[2]
Physiological Significance Minor pathway for medium-chain fatty acids; becomes more important when β-oxidation is defective. Plays a role in detoxification.[1]Major pathway for energy production from fatty acids.[2]

Metabolic Pathways and Enzymatic Processing

The distinct metabolic fates of omega- and beta-hydroxyacyl-CoAs are determined by the specific enzymes that recognize them as substrates.

Omega-Oxidation Pathway

The omega-oxidation pathway is a three-step process occurring in the smooth endoplasmic reticulum.[1]

  • Hydroxylation: A fatty acid is first hydroxylated at its terminal methyl (ω) carbon by a cytochrome P450-dependent mixed-function oxidase.[1]

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase.[1]

  • Oxidation to Dicarboxylic Acid: Finally, an aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.[1] This dicarboxylic acid can then be further metabolized, often via peroxisomal beta-oxidation from the ω-end.

Omega_Oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_Fatty_Acid Cytochrome P450 (CYP4A/CYP4F) Omega_Oxo_Fatty_Acid ω-Oxo Fatty Acid Omega_Hydroxy_Fatty_Acid->Omega_Oxo_Fatty_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxo_Fatty_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase

Figure 1: The Omega-Oxidation Pathway.
Beta-Oxidation Pathway

Beta-oxidation is a cyclical four-step process that occurs primarily in the mitochondria.[2]

  • Dehydrogenation: An acyl-CoA is oxidized by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, yielding a β-hydroxyacyl-CoA.[2]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyacyl-CoA to a β-ketoacyl-CoA, producing NADH.[3]

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

Beta_Oxidation Acyl_CoA Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA Enoyl_CoA->Beta_Hydroxyacyl_CoA Enoyl-CoA Hydratase Beta_Ketoacyl_CoA β-Ketoacyl-CoA Beta_Hydroxyacyl_CoA->Beta_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Beta_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase

Figure 2: The Beta-Oxidation Cycle.

Quantitative Comparison of Enzyme Kinetics

Direct comparative kinetic data for the dehydrogenases acting on ω- and β-hydroxyacyl-CoAs is limited. However, available data for related enzymes provide insights into their substrate preferences and catalytic efficiencies.

EnzymeSubstrateKmVmaxOrganism/Tissue
CYP4A11 Lauric Acid4.7 µM7.3 min⁻¹Human (recombinant)
CYP2E1 Lauric Acid5.8 µM3.8 min⁻¹Human (recombinant)
Alcohol Dehydrogenase (Class I) 17-hydroxystearic acid10-40 µM-Rat Liver
3-Hydroxyacyl-CoA Dehydrogenase Medium-chain 3-hydroxyacyl-CoAs~1-10 µM-Pig Heart

Note: Vmax values are not directly comparable due to different experimental conditions and enzyme preparations. Km values indicate the substrate concentration at half-maximal velocity, with lower values suggesting higher affinity.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Principle: 3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl-CoA solution

  • 6.4 mM NADH solution (for the reverse reaction) or NAD⁺ solution (for the forward reaction)

  • Enzyme solution (e.g., mitochondrial extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for several minutes.

  • The rate of NADH formation is proportional to the enzyme activity.

A detailed protocol can be adapted from established methods.[5]

Microsomal Assay for Fatty Acid ω-Hydroxylation

This protocol is designed to measure the activity of cytochrome P450 enzymes in the initial step of ω-oxidation.

Principle: This assay quantifies the formation of ω-hydroxy fatty acids from their parent fatty acid by microsomal enzymes in the presence of NADPH.

Reagents:

  • Microsomal preparation (e.g., from liver)

  • Tris-HCl buffer, pH 7.5

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Fatty acid substrate (e.g., lauric acid)

  • Internal standard (e.g., a structurally similar but distinct hydroxy fatty acid)

Procedure:

  • Incubate the microsomal preparation with the fatty acid substrate and the NADPH regenerating system at 37°C.

  • After a defined time, stop the reaction (e.g., by adding a strong acid).

  • Add the internal standard.

  • Extract the lipids using an organic solvent.

  • Derivatize the fatty acids if necessary for detection.

  • Analyze the formation of the ω-hydroxy fatty acid product by LC-MS/MS.[6][7]

Microsomal_Assay_Workflow cluster_0 Incubation cluster_1 Reaction Quenching & Extraction cluster_2 Analysis Microsomes Microsomes Stop_Reaction Stop Reaction Microsomes->Stop_Reaction Substrate Fatty Acid Substrate Substrate->Stop_Reaction NADPH_System NADPH Regenerating System NADPH_System->Stop_Reaction Add_IS Add Internal Standard Stop_Reaction->Add_IS Extract_Lipids Lipid Extraction Add_IS->Extract_Lipids Derivatization Derivatization (optional) Extract_Lipids->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS

Figure 3: Workflow for a Microsomal ω-Hydroxylation Assay.
LC-MS/MS Method for Quantification of Hydroxyacyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.

Principle: This method separates different acyl-CoA molecules by liquid chromatography based on their physicochemical properties, followed by detection and quantification using tandem mass spectrometry.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the acyl-CoA species.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases, such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of the target hydroxyacyl-CoA molecules.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Detailed protocols for the analysis of various acyl-CoAs have been published and can be adapted for the specific analysis of ω- and β-hydroxyacyl-CoAs.[8][9]

Conclusion

Omega- and beta-hydroxyacyl-CoAs are structurally similar yet functionally distinct intermediates in fatty acid metabolism. Their differences arise from their involvement in separate metabolic pathways, their distinct subcellular localizations, and their processing by specific sets of enzymes. Beta-hydroxyacyl-CoAs are central to the high-capacity energy-yielding beta-oxidation spiral. In contrast, omega-hydroxyacyl-CoAs are products of a lower-flux detoxification and alternative degradation pathway. A thorough understanding of these functional distinctions is paramount for researchers in metabolic diseases and for the development of targeted therapeutic interventions. The provided experimental frameworks offer a starting point for the detailed investigation of these crucial metabolic intermediates.

References

cross-validation of 8-Hydroxydodecanoyl-CoA measurements across different platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Platform Comparison for the Quantification of 8-Hydroxydodecanoyl-CoA

A Guide for Researchers in Drug Discovery and Metabolic Studies

The accurate measurement of lipid metabolites is crucial for advancing our understanding of cellular physiology and the development of novel therapeutics. This compound, a putative metabolite in fatty acid metabolism, presents a unique analytical challenge due to its amphipathic nature, containing a hydrophilic coenzyme A moiety and a hydrophobic 12-carbon acyl chain with an additional hydroxyl group. This guide provides a comparative overview of the primary analytical platforms used for the quantification of such medium-chain hydroxylated acyl-CoAs, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methodology for their needs.

While this compound is not a widely studied molecule, the principles and techniques described herein are applicable to the analysis of structurally similar medium-chain acyl-CoAs and hydroxylated fatty acids.

Quantitative Data Summary

The performance of different analytical platforms for the measurement of medium-chain acyl-CoAs and related molecules varies in terms of sensitivity, specificity, and throughput. The following table summarizes typical performance characteristics for the most common analytical techniques.

Analytical PlatformAnalyte TypeTypical Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Acyl-CoAs, Acylcarnitines4.2 nM - 16.9 nMHighHigh specificity and sensitivity, capable of multiplexing.[1]Higher initial instrument cost.[2]
GC-MS Fatty Acids (as esters)Low ng/mLMediumHigh chromatographic resolution, established libraries for spectral matching.Requires derivatization, not suitable for intact acyl-CoAs.[3]
Immunoassay (ELISA) Small Moleculespg/mL to ng/mL rangeHighCost-effective for large sample numbers, simple workflow.Prone to cross-reactivity, antibody availability is limited for specific lipids.
Spectrophotometry General Acyl-CoAsMicromolar rangeMediumSimple, widely available instrumentation.Low sensitivity and specificity, susceptible to interferences.

Signaling Pathway Context: Fatty Acid β-Oxidation

This compound, as a medium-chain acyl-CoA, would be processed through the mitochondrial fatty acid β-oxidation pathway. This metabolic process is fundamental for energy production from lipids. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.[4][5][6][7]

fatty_acid_beta_oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH)

Figure 1. The mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow for Cross-Platform Validation

A robust cross-platform validation study is essential to ensure data consistency and reliability across different analytical methods. The following workflow outlines the key steps for comparing the measurement of a medium-chain hydroxylated acyl-CoA across LC-MS/MS and GC-MS platforms.

cross_validation_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction LC_MS_Analysis Direct Injection Extraction->LC_MS_Analysis Hydrolysis Hydrolysis of CoA Ester Extraction->Hydrolysis LC_Separation Reverse-Phase LC LC_MS_Analysis->LC_Separation MS_Detection Tandem MS (MRM) LC_Separation->MS_Detection Data_Analysis Data Comparison (Correlation, Bland-Altman) MS_Detection->Data_Analysis Quantification Derivatization Fatty Acid Derivatization (e.g., Methylation) Hydrolysis->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation GC_MS_Detection Mass Spectrometry (SIM) GC_Separation->GC_MS_Detection GC_MS_Detection->Data_Analysis Quantification

Figure 2. Workflow for cross-validation of acyl-CoA measurements.

Detailed Experimental Protocols

LC-MS/MS Method for Intact Acyl-CoA Analysis

This method is adapted for the sensitive and specific quantification of intact medium-chain acyl-CoAs.

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue samples in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation with an organic solvent like acetonitrile.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Purify the acyl-CoAs from the supernatant using a weak anion exchange solid-phase extraction (SPE) column.

  • Wash the SPE column to remove interfering substances.

  • Elute the acyl-CoAs with a buffered organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, to improve peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with the same buffer.

  • Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs based on their hydrophobicity.

c. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target acyl-CoA and the internal standard are monitored.

GC-MS Method for Hydroxylated Fatty Acid Analysis (Post-Hydrolysis)

This method quantifies the 8-hydroxydodecanoic acid moiety after chemical cleavage from the Coenzyme A.

a. Sample Preparation and Derivatization

  • To the lipid extract, add an internal standard (e.g., a deuterated analog of the fatty acid).

  • Perform alkaline hydrolysis (saponification) to cleave the thioester bond of the acyl-CoA, releasing the free fatty acid.

  • Acidify the sample and extract the free fatty acids with an organic solvent.

  • Evaporate the solvent and perform derivatization to increase the volatility of the hydroxylated fatty acid. A common method is a two-step derivatization:

    • Esterification: Convert the carboxylic acid to a methyl ester (e.g., using methanolic HCl).

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether (e.g., using BSTFA).

b. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized fatty acids.

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

c. Mass Spectrometry

  • Ionization: Electron Ionization (EI) is standard.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 8-hydroxydodecanoic acid and the internal standard is used for quantification to enhance sensitivity and selectivity.

Conclusion

The choice of analytical platform for the measurement of this compound or related medium-chain hydroxylated acyl-CoAs depends on the specific requirements of the research question. LC-MS/MS offers the highest specificity and sensitivity for the analysis of the intact molecule and is well-suited for complex biological matrices. GC-MS, while requiring hydrolysis and derivatization, provides excellent chromatographic separation and is a robust technique for quantifying the fatty acid moiety. Immunoassays, if available, can be a high-throughput and cost-effective option for large-scale screening, but the development of a specific antibody for a novel lipid metabolite is a significant undertaking. Spectrophotometric assays are generally not suitable for targeted quantification in complex samples due to their lack of specificity.

For researchers in drug development and detailed metabolic studies, LC-MS/MS is often the preferred platform due to its superior analytical performance. However, a thorough validation against other established methods, where possible, is recommended to ensure the accuracy and reliability of the quantitative data.

References

Quantitative Comparison of 8-Hydroxydodecanoyl-CoA Levels in Different Tissues: A Methodological and Pathway-Focused Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of 8-Hydroxydodecanoyl-CoA Metabolism Across Tissues

This compound is an intermediate in the peroxisomal β-oxidation of medium-chain fatty acids. Its concentration in a specific tissue is dependent on the rate of its formation from dodecanoyl-CoA and its subsequent conversion to 3-ketododecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. Therefore, the relative levels of this compound can be inferred from the activity of this enzyme in different tissues.

TissueKey Metabolic Features Related to Medium-Chain Acyl-CoA MetabolismImplied Relative this compound Levels
Liver The liver is a primary site for fatty acid oxidation.[1] It contains both mitochondrial and peroxisomal β-oxidation pathways.[1] Rat liver has been shown to contain two isozymes of 3-hydroxyacyl-CoA dehydrogenase, with one being localized in peroxisomes.[1]High
Kidney The kidney also exhibits significant fatty acid oxidation activity to meet its high energy demands.Moderate to High
Heart The heart relies heavily on fatty acid oxidation for energy. While long-chain fatty acids are the preferred substrate, medium-chain fatty acids are also metabolized.Moderate
Brain The brain's primary energy source is glucose, but it can utilize ketone bodies and, to a lesser extent, fatty acids under certain conditions.Low
Skeletal Muscle Skeletal muscle utilizes fatty acids for energy, particularly during endurance exercise. The capacity for fatty acid oxidation varies with muscle fiber type.Variable (Moderate in oxidative fibers)

Note: The implied relative levels are estimations based on the known metabolic activity of the tissues and the presence of relevant enzymes. Actual concentrations can be influenced by various physiological and pathological factors.

Experimental Protocols

Accurate quantification of acyl-CoA species like this compound in tissues is challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.[2][3]

Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from methods described for the extraction of various acyl-CoA species from mouse liver tissue.[2][4]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Methanol/Acetonitrile/Water (2:2:1, v/v/v), pre-chilled to -20°C[2][5]

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample in a pre-chilled tube.

  • Add a 20-fold excess (v/w) of the ice-cold extraction solvent.[2]

  • Add internal standards to the extraction solvent for absolute quantification.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[2]

  • Collect the supernatant containing the acyl-CoAs.

  • The supernatant can be directly analyzed by LC-MS/MS or subjected to further purification.[2]

Quantification by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is a generalized protocol based on established methods for acyl-CoA analysis.[3]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column.

LC Conditions:

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the acyl-CoAs based on their chain length and polarity.

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 30°C[2]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standards would need to be determined by direct infusion of standards. The neutral loss of 507 Da is characteristic of acyl-CoAs and can be used for screening.[4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the peroxisomal β-oxidation pathway and a typical experimental workflow for acyl-CoA analysis.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 8-Oxododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA Ketoacyl_CoA->Decanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Peroxisomal β-oxidation of Dodecanoyl-CoA.

Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Kidney) Homogenization Homogenization in Extraction Solvent with Internal Standards Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS_MS UHPLC-MS/MS Analysis Supernatant->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for Acyl-CoA Quantification.

References

Navigating the Specificity of Antibodies for 8-Hydroxydodecanoyl-CoA: A-Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking antibodies specific to 8-Hydroxydodecanoyl-CoA, a critical intermediate in fatty acid metabolism, the landscape of commercially available options appears to be undefined. Extensive searches have not yielded off-the-shelf antibodies specifically targeting this molecule. This guide, therefore, provides a comprehensive overview of the process for developing and assessing a custom antibody for this compound, a necessary approach for researchers in this area.

The primary challenge in generating antibodies against small molecules like this compound is their lack of immunogenicity. To elicit a robust immune response, these small molecules, or haptens, must be covalently coupled to a larger carrier protein.[1][2][3][][5] This guide will detail the workflow for developing a custom antibody, from immunogen synthesis to specificity validation, providing researchers with a practical roadmap.

The Path to a Specific Antibody: A Custom Development Workflow

The generation of a specific antibody to a small molecule is a multi-step process that requires careful planning and rigorous validation. The overall workflow involves immunogen preparation, animal immunization, antibody screening, and thorough characterization of the resulting antibodies.

Custom Antibody Workflow cluster_Immunogen Immunogen Preparation cluster_Immunization Immunization & Screening cluster_Validation Antibody Validation Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Purification Purification & Characterization of Conjugate Conjugation->Purification Immunize Animal Immunization Purification->Immunize Screening Screening (e.g., ELISA) Immunize->Screening Selection Positive Clone Selection Screening->Selection PurifyAb Antibody Purification Selection->PurifyAb Specificity Specificity & Cross-Reactivity Testing PurifyAb->Specificity Application Application-Specific Validation Specificity->Application

Figure 1. Workflow for custom antibody development against this compound.

Experimental Protocols

Immunogen Synthesis: Hapten-Carrier Conjugation

To render this compound immunogenic, it must be conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used for this purpose.[5] The choice of conjugation chemistry is dependent on the available functional groups on the hapten. For this compound, the carboxylic acid group of the CoA moiety or the hydroxyl group can be targeted for conjugation.

Protocol: Carbodiimide-Mediated Conjugation via Carboxylic Acid Group

  • Activation of Carboxylic Acid: Dissolve this compound in an appropriate organic solvent (e.g., dimethylformamide, DMF). Add a 1.5-molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction mixture at room temperature for 1-4 hours to form an NHS-ester intermediate.

  • Conjugation to Carrier Protein: Prepare a solution of the carrier protein (e.g., KLH) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Slowly add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-40 moles of hapten per mole of carrier protein is common.[3]

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: Remove unconjugated hapten by dialysis against PBS or using a desalting column.

  • Characterization: Confirm successful conjugation and estimate the hapten-to-carrier ratio using techniques such as MALDI-TOF mass spectrometry or by spectrophotometric methods if the hapten has a unique absorbance spectrum.[2]

Antibody Screening: Competitive ELISA

A competitive ELISA is the preferred method for screening antibodies against small molecules.[6] In this format, the free hapten in solution competes with a hapten-carrier conjugate immobilized on the ELISA plate for binding to the antibody.

Protocol: Competitive ELISA for Screening

  • Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a 1-10 µg/mL solution of this compound conjugated to a different carrier protein than the one used for immunization (e.g., Ovalbumin, OVA, if KLH was the immunogen) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: In a separate plate, pre-incubate the antibody-containing samples (e.g., hybridoma supernatants or diluted serum) with and without a known concentration of free this compound for 30 minutes.

  • Incubation: Transfer 100 µL of the antibody/hapten mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm. A lower signal in the presence of free hapten indicates specific binding.

Assessing Specificity: A Comparative Framework

Once a custom antibody is generated, its specificity is paramount. The primary concern is cross-reactivity with structurally similar molecules. A thorough validation should include testing against a panel of related fatty acyl-CoAs and their precursors.

Data Presentation: Hypothetical Specificity Data

The following table illustrates how to present specificity data for a newly developed anti-8-Hydroxydodecanoyl-CoA antibody. The data is presented as the concentration of the competitor molecule required to inhibit 50% of the antibody binding in a competitive ELISA (IC50). A lower IC50 value indicates a higher affinity of the antibody for that molecule.

Competitor MoleculeStructureIC50 (nM)% Cross-Reactivity
This compound C12, 8-OH 15 100%
Dodecanoyl-CoAC12> 10,000< 0.15%
3-Hydroxydodecanoyl-CoAC12, 3-OH1,5001.0%
8-Hydroxydecanoyl-CoAC10, 8-OH5003.0%
8-Hydroxytetradecanoyl-CoAC14, 8-OH8001.88%
Dodecanedioyl-CoAC12, dicarboxylic> 10,000< 0.15%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Logical Relationship for Specificity Assessment

The assessment of antibody specificity follows a logical progression from identifying potential cross-reactants to quantifying the degree of cross-reactivity.

Specificity Assessment Logic Identify Identify Potential Cross-Reactants (Structurally similar molecules) Setup Set up Competitive ELISA Identify->Setup Generate Generate Inhibition Curves for each competitor Setup->Generate Calculate Calculate IC50 Values Generate->Calculate Determine Determine % Cross-Reactivity Calculate->Determine

Figure 2. Logical flow for assessing antibody cross-reactivity.

Conclusion

While the direct procurement of antibodies for this compound is not currently feasible, a well-structured custom antibody development project can yield the specific tools required for its detection and quantification. The success of such a project hinges on a carefully designed immunogen, a robust screening strategy, and a comprehensive validation process to ensure the antibody's specificity. The protocols and frameworks provided in this guide offer a foundation for researchers to embark on the development of these valuable reagents.

References

Safety Operating Guide

Prudent Disposal of 8-Hydroxydodecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Hydroxydodecanoyl-CoA is publicly available. The following guidance is based on general principles of laboratory safety, chemical waste management, and data from structurally related compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound require clear and immediate safety and disposal information. This guide provides a procedural framework for the safe handling and proper disposal of this and similar fatty acyl-CoA compounds, ensuring the safety of laboratory personnel and the protection of the environment.

Inferred Properties and Potential Hazards

Based on the structure of this compound and data from similar long-chain fatty acid derivatives, the following properties and potential hazards can be inferred. This information should be used as a preliminary guide for risk assessment in the laboratory.

PropertyInferred Characteristic
Physical State Likely a solid at room temperature, similar to other long-chain fatty acids and their derivatives.
Solubility Expected to have low water solubility.
Health Hazards While not classified as acutely toxic, as a biologically active molecule, it may interfere with metabolic processes if ingested, inhaled, or absorbed through the skin. Long-chain acyl-CoAs are central to fatty acid metabolism, and their accumulation can be cytotoxic.[1][2][3][4][5] Handle with care to avoid exposure.
Environmental Hazards The environmental impact is not fully characterized. However, as a general precaution, it should not be released into the environment.[6] Discharge into drains or surface water must be avoided.[6]
Reactivity Generally stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids.[7]
Hazardous Decomposition When heated to decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO2).[8]

Experimental Protocols: Proper Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound waste") and the appropriate hazard warnings.

Step 3: Storage of Chemical Waste

Store the waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

Step 4: Scheduling Waste Pickup

Contact your institution's EHS department or licensed chemical waste disposal contractor to schedule a pickup for the waste.[9] Provide them with a full inventory of the waste.

Step 5: Decontamination of Work Area

After handling and packaging the waste, decontaminate the work area by wiping it down with an appropriate solvent or cleaning agent. Dispose of the cleaning materials as chemical waste.

Step 6: Documentation

Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your laboratory's standard operating procedures.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal cluster_cleanup Final Steps PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Secure Area Collect->Store Schedule Schedule Pickup with EHS/Waste Contractor Store->Schedule Decontaminate Decontaminate Work Area Schedule->Decontaminate Document Document Disposal Decontaminate->Document

Caption: A workflow diagram for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 8-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 8-Hydroxydodecanoyl-CoA, it should be handled as a compound with unknown toxicity. Based on the available information for similar molecules, the primary hazards are anticipated to be:

  • Oral Toxicity: A structurally related compound, 3-hydroxy dodecanoic acid, is classified as harmful if swallowed[1].

  • Skin and Eye Irritation: While decanoyl-coenzyme A is not reported to be a skin irritant, direct contact with any chemical should be avoided to prevent potential irritation[2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols should be minimized to prevent potential respiratory irritation.

Hazard Summary Table

Hazard CategoryDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) May be harmful if swallowed, based on data for similar compounds.[1]Ingestion
Skin Irritation Potential for mild irritation upon prolonged or repeated contact.Dermal
Eye Irritation May cause irritation upon contact.Ocular
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Inhalation

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure.

PPE Requirements Table

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes or dust.
Body Protection A full-length laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if generating dust or aerosols.To prevent inhalation of the compound.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.

  • Weighing: If working with a solid form, carefully weigh the required amount in a chemical fume hood to avoid generating dust. Use a dedicated spatula and weighing paper.

  • Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions/Experiments: Conduct all experimental procedures within a well-ventilated area or a chemical fume hood.

  • Post-Handling: After use, securely seal the container. Clean the work area and any contaminated equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Plan

  • Temperature: Store at or below -20°C.

  • Container: Keep in a tightly sealed, clearly labeled glass container to prevent degradation and contamination.

  • Atmosphere: For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to minimize oxidation.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency Response Table

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

Disposal Workflow

cluster_0 Waste Collection cluster_1 Waste Segregation & Storage cluster_2 Final Disposal Solid_Waste Solid Waste (e.g., contaminated consumables) Waste_Container Labeled, sealed, and non-reactive waste container Solid_Waste->Waste_Container Liquid_Waste Liquid Waste (e.g., unused solutions) Liquid_Waste->Waste_Container EHS Contact Environmental Health & Safety (EHS) for pickup and disposal Waste_Container->EHS

Caption: Waste disposal workflow for this compound.

Disposal Steps:

  • Segregation: Collect all solid and liquid waste containing this compound separately from other waste streams.

  • Containment: Place waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and any known hazards.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour chemical waste down the drain or dispose of it with regular trash.

Experimental Workflow: A General Overview

The handling of this compound will typically be part of a larger experimental workflow. The following diagram illustrates a generalized workflow for an experiment involving this compound.

Start Experiment Planning (Risk Assessment & Protocol Review) Prep Preparation of Reagents (Weighing & Solubilizing 8-HD-CoA) Start->Prep Reaction Experimental Reaction/Assay Prep->Reaction Analysis Sample Analysis (e.g., LC-MS, Spectroscopy) Reaction->Analysis Cleanup Decontamination & Waste Disposal Reaction->Cleanup Data Data Interpretation Analysis->Data Analysis->Cleanup End Documentation & Reporting Data->End Cleanup->End

Caption: Generalized experimental workflow involving this compound.

References

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